(2-Methylpyridin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGWPLRRPINQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607145 | |
| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-70-4 | |
| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanamine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyridin-4-yl)methanamine, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug discovery. Its structural motif is found in compounds developed for a range of therapeutic targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines potential synthetic and purification methodologies based on related compounds, and explores its relevance in key signaling pathways pertinent to drug development.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, computational predictions and data from isomeric and related compounds provide valuable insights.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 1-(2-Methylpyridin-4-yl)methanamine[1] | (4-Methylpyridin-2-yl)methanamine[2] |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [3] | 122.17 g/mol | 122.17 g/mol [2] |
| CAS Number | Not available | 94413-70-4[1] | 129768-95-2[2] |
| IUPAC Name | This compound | 1-(2-Methylpyridin-4-yl)methanamine | (4-Methylpyridin-2-yl)methanamine[2] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| pKa (Predicted) | ~8.3 (amine), ~5.5 (pyridine) | Data not available | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents. | Data not available | Data not available |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound could involve the reduction of 2-methyl-4-cyanopyridine.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Experimental Steps (Adapted from general procedures):
-
Reduction of Nitrile: 2-Methyl-4-cyanopyridine would be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction, or ethanol/methanol for catalytic hydrogenation).
-
Reaction with Reducing Agent: A reducing agent such as lithium aluminum hydride (LiAlH₄) would be slowly added to the solution at a controlled temperature (typically 0 °C to room temperature). Alternatively, catalytic hydrogenation could be performed using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Quenching and Work-up: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the reaction mixture would be carefully quenched. For a LiAlH₄ reduction, this typically involves the sequential addition of water and a sodium hydroxide solution.
-
Extraction: The product would then be extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: The combined organic extracts would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.
Purification
Purification of the crude this compound would likely be necessary to remove unreacted starting materials and byproducts.
Purification Workflow
Caption: General purification workflow for pyridine methanamine derivatives.
Purification Methods:
-
Distillation: Given that the target compound is likely a liquid at room temperature, vacuum distillation could be an effective method for purification.
-
Column Chromatography: For higher purity, column chromatography using a stationary phase like silica gel or alumina with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) would be employed. A general method for the purification of pyridine derivatives involves treatment with an alkali metal compound followed by distillation[4]. Cation-exchange chromatography has also been described as a simple and efficient method for purifying 2-aminopyridine derivatives[5].
Analysis
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): MS would determine the molecular weight and fragmentation pattern, further confirming the identity.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be used to assess the purity of the final compound[6].
Biological Relevance and Signaling Pathways
While direct studies on the biological activity of this compound are scarce, its isomer, 1-(2-methylpyridin-4-yl)methanamine, is noted for its use in the synthesis of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1) and glycogen synthase kinase-3 (GSK-3)[1]. These kinases are crucial nodes in signaling pathways frequently dysregulated in diseases such as cancer and neurodegenerative disorders.
PDK1 Signaling Pathway
PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling cascade, which is vital for cell survival, growth, and proliferation[7][8].
Caption: Simplified overview of the PDK1 signaling pathway.
In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for PDK1 and AKT at the plasma membrane, leading to the phosphorylation and activation of AKT by PDK1. Activated AKT then phosphorylates a multitude of downstream targets to regulate various cellular processes.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and inflammation[9][10]. Its activity is primarily regulated through inhibitory phosphorylation by upstream kinases, such as AKT[11].
Caption: Key regulatory inputs and downstream targets of GSK-3.
In the absence of inhibitory signals, GSK-3 phosphorylates and targets its substrates, such as β-catenin and glycogen synthase, for degradation or inactivation. Upon activation of pathways like the insulin/PI3K/AKT or the Wnt signaling pathway, GSK-3 is inhibited. This leads to the stabilization and accumulation of its substrates, which can then carry out their respective cellular functions. Given that inhibitors are being developed from a related isomer, this compound could serve as a valuable scaffold for the design of novel modulators of these critical signaling pathways.
Conclusion
This compound represents a chemical entity with significant potential in the field of drug discovery. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and data from related molecules. Its structural similarity to compounds known to modulate the PDK1 and GSK-3 signaling pathways highlights its potential as a starting point for the development of novel therapeutics targeting a range of diseases. Further research is warranted to fully characterize this compound and explore its biological activities.
References
- 1. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]
- 2. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H10N2 | CID 20437976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Methylpyridin-4-yl)methanamine CAS number and IUPAC name
CAS Number: 94413-70-4 IUPAC Name: (2-Methylpyridin-4-yl)methanamine
This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in the synthesis of targeted therapeutic agents.
Chemical Identity and Properties
This compound, also known as 4-(aminomethyl)-2-methylpyridine, is a mono-substituted pyridine derivative. Its structure features a methyl group at the 2-position and an aminomethyl group at the 4-position of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |
| Molecular Weight | 122.17 g/mol | PubChem[1] |
| CAS Number | 94413-70-4 | ChemicalBook[2] |
| IUPAC Name | This compound | PubChem |
Note: Some properties may be based on computational models.
Synthesis Protocol
A common and effective method for the synthesis of this compound is through the reduction of 2-methyl-4-cyanopyridine. This transformation can be achieved using various reducing agents. Below is a representative experimental protocol.
Experimental Protocol: Reduction of 2-Methyl-4-cyanopyridine
Objective: To synthesize this compound via the reduction of 2-methyl-4-cyanopyridine.
Materials:
-
2-methyl-4-cyanopyridine
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure (Illustrative example using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition of Starting Material: Dissolve 2-methyl-4-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a controlled rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for a specified time or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to decompose the excess LiAlH₄ and the aluminum salts.
-
Work-up: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and flammable reagent. All manipulations should be carried out under an inert and anhydrous atmosphere by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[1][2][3][4][5]
-
The reaction should be performed in a well-ventilated fume hood.[2][3]
Spectroscopic Data
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.
Role in the Synthesis of PDK1 Inhibitors
Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. The development of PDK1 inhibitors is a significant area of cancer research. This compound can be utilized as a key building block in the synthesis of potent and selective PDK1 inhibitors.
Logical Workflow for PDK1 Inhibitor Synthesis:
References
- 1. This compound | C7H10N2 | CID 20437976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]
- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898) [hmdb.ca]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
A Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected and reported spectroscopic data for the compound (2-Methylpyridin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document combines predicted data, analogous compound data, and established spectroscopic principles to offer a robust analytical profile.
Spectroscopic Data Summary
The structural features of this compound—a substituted pyridine ring with a methyl and an aminomethyl group—give rise to characteristic signals in various spectroscopic analyses.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H6 (Pyridine) |
| ~7.1 | s | 1H | H3 (Pyridine) |
| ~7.0 | d | 1H | H5 (Pyridine) |
| ~3.8 | s | 2H | -CH₂-NH₂ |
| ~2.5 | s | 3H | -CH₃ |
| ~1.8 | br s | 2H | -NH₂ |
Note: Predicted chemical shifts are based on the analysis of similar pyridine derivatives. The amine protons' chemical shift can vary significantly with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~148 | C4 (Pyridine) |
| ~122 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
| ~45 | -CH₂-NH₂ |
| ~24 | -CH₃ |
Note: Predicted chemical shifts are based on established ranges for substituted pyridines.[1]
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1580 | Strong | C=N stretch (pyridine ring) |
| 1570-1500 | Strong | C=C stretch (pyridine ring) |
| 1470-1430 | Medium | CH₂ bend |
| 850-800 | Strong | C-H out-of-plane bend |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound (C₇H₁₀N₂) is 122.0844 Da.[2]
Table 4: Predicted m/z Peaks for Adducts of this compound [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 123.09168 |
| [M+Na]⁺ | 145.07362 |
| [M-H]⁻ | 121.07712 |
| [M+NH₄]⁺ | 140.11822 |
| [M+K]⁺ | 161.04756 |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data described above.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the amine protons.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background subtraction to obtain the final spectrum.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this compound.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-300).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of (2-Methylpyridin-4-yl)methanamine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. Solubility dictates the choice of reaction media, crystallization conditions, and delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination and a summary of available data for analogous compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| pKa | Not readily available |
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, to provide a frame of reference, the following table summarizes the solubility of a structurally similar compound, 4-Aminopyridine. These values can serve as a preliminary estimate for solvent screening.
Table 1: Solubility of the Analogous Compound 4-Aminopyridine in Select Organic Solvents
| Solvent | Chemical Class | Solubility (approx. mg/mL) |
| Ethanol | Alcohol | 30[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 30[1] |
| Dimethylformamide (DMF) | Amide | 30[1] |
Note: This data is for 4-Aminopyridine and should be used as an estimation only. Experimental determination for this compound is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for obtaining thermodynamic solubility.[2]
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.
-
Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the decomposition temperature.
-
Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for its experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable means for researchers and drug development professionals to generate the necessary data for process optimization, formulation development, and other research applications. The solubility data of the analogous compound, 4-Aminopyridine, can serve as a useful starting point for solvent selection.
References
Commercial Availability and Technical Profile of (2-Methylpyridin-4-yl)methanamine
A Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for the chemical intermediate (2-Methylpyridin-4-yl)methanamine, identified by CAS Number 94413-70-4. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize pyridine scaffolds in the synthesis of novel compounds.
Chemical Identity and Properties
This compound, also known as 4-(Aminomethyl)-2-methylpyridine, is a substituted pyridine derivative. Its structure features a methyl group at position 2 and an aminomethyl group at position 4 of the pyridine ring. This arrangement makes it a valuable building block for introducing a specific heterocyclic motif in pharmaceutical and agrochemical research.
Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: 4-(Aminomethyl)-2-methylpyridine, 1-(2-methylpyridin-4-yl)methanamine
-
CAS Number: 94413-70-4
-
Molecular Formula: C₇H₁₀N₂
-
Molecular Weight: 122.17 g/mol
Commercial Availability and Suppliers
This compound is available as a research chemical from several commercial suppliers. The compound is typically offered at various purity levels and in quantities ranging from milligrams to kilograms, catering to both discovery-phase research and process development needs. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Catalog Number | Purity | Available Quantities | Physical Form | Notes |
| ChemScene (via Fisher Scientific) | CS-0104071 | >98% | 250 mg, 1 g, 5 g | Data not specified | Available through distributors like Fisher Scientific.[1] |
| BLD Pharm | BD225120 | 95+% | 1 g, 5 g, 25 g | Data not specified | Stored under inert atmosphere at 2-8°C.[2] |
| MOLBASE | sc-480578 | 96% | 100 mg | Data not specified | Lists basic physical properties like boiling and flash points.[3] |
| Ambeed | A295988 | >95% | 1 g, 5 g, 10 g, 25 g | Data not specified | Provides GHS safety information. |
| ChemicalBook | CB5748530 | Varies | Varies | Data not specified | A platform listing multiple suppliers primarily based in Asia.[4] |
| AstaTech, Inc. | H10984 | >95% | Data not specified | Data not specified | Listed in chemical buyer's guides. |
Note: Availability, purity, and quantities are subject to change. Researchers should verify current specifications directly with the supplier before procurement.
Procurement and Quality Control Workflow
The process of acquiring and validating a chemical intermediate like this compound for research purposes follows a standardized workflow. This ensures the identity and purity of the material, which is critical for the reliability and reproducibility of experimental results.
Caption: A typical workflow for procuring and validating a research-grade chemical.
Experimental Protocols
Illustrative Synthesis via Nitrile Reduction
A common and effective method for preparing primary amines like the target compound is the catalytic hydrogenation of the corresponding nitrile (2-methyl-4-cyanopyridine).
Reaction Scheme: 2-Methyl-4-cyanopyridine → (in presence of H₂, Catalyst, Solvent) → this compound
Experimental Protocol:
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 2-methyl-4-cyanopyridine (1.0 eq).
-
Catalyst and Solvent: Add a suitable hydrogenation catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (5-10% Pd/C, approx. 5% w/w), suspended in an appropriate solvent. An alcoholic solvent like ethanol or methanol, often saturated with ammonia to suppress secondary amine formation, is typically used.
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but conditions must be optimized) and heat to a temperature between 40-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking aliquots (after safely depressurizing and purging the reactor) for analysis by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, safely vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting amine can be further purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.
Illustrative Analytical Protocol: HPLC Purity Determination
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. For polar, basic compounds like aminopyridines, a reversed-phase method is commonly employed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer and an organic solvent.
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile or Methanol with the same acid additive.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at a wavelength where the pyridine ring absorbs, typically around 254-260 nm.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates.
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Illustrative Analytical Protocol: NMR Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
A singlet for the methyl group (CH₃) protons, likely in the δ 2.3-2.6 ppm range.
-
A singlet for the methylene group (CH₂) protons of the aminomethyl substituent, likely in the δ 3.7-4.0 ppm range.
-
Signals for the three aromatic protons on the pyridine ring. These will appear as a doublet, a singlet (or narrow doublet), and a doublet, typically in the δ 7.0-8.5 ppm range.
-
A broad singlet for the amine (NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Seven distinct carbon signals are expected: one for the methyl carbon, one for the methylene carbon, and five for the pyridine ring carbons (four CH and one quaternary C). The expected chemical shifts can be estimated from standard correlation tables.[5]
Conclusion
This compound (CAS 94413-70-4) is a commercially accessible chemical building block crucial for synthetic research. Multiple suppliers offer this compound in research-grade quantities and purities. While specific, validated experimental protocols for its synthesis and analysis are not widely published, standard organic chemistry techniques, such as the catalytic reduction of nitriles and analysis by reversed-phase HPLC and NMR spectroscopy, provide a reliable framework for its preparation and quality control in a laboratory setting. Researchers should always confirm product specifications with their chosen supplier and perform in-house validation to ensure material quality.
References
- 1. Chemscene ChemScene | this compound | 250MG | CS-0104071 | Fisher Scientific [fishersci.com]
- 2. 94413-70-4|4-(Aminomethyl)-2-methylpyridine|BLD Pharm [bldpharm.com]
- 3. molbase.com [molbase.com]
- 4. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Methylpyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and conformational preferences is critical for elucidating its structure-activity relationships (SAR) and for rational drug design. In the absence of comprehensive experimental crystallographic or solution-state NMR conformational data in the public domain, this guide provides a framework for its structural analysis through computational chemistry. This document outlines the theoretical basis for its molecular geometry, details the computational protocols for conformational analysis, and presents predicted structural data.
Introduction
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to the binding site of a biological target. For this compound, the spatial arrangement of the methyl group, the aminomethyl substituent, and the nitrogen atom within the pyridine ring dictates its steric and electronic properties. These features, in turn, influence its pharmacokinetic and pharmacodynamic profiles.
This technical guide presents a comprehensive overview of the molecular structure and conformational landscape of this compound, derived from computational modeling. The methodologies described herein are standard practices in the field of computational chemistry for the characterization of small molecules in the absence of experimental data.
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a methanamine group. The key structural features include the aromatic pyridine core and the flexible aminomethyl side chain.
Predicted Molecular Properties
A summary of the predicted molecular properties of this compound is provided in Table 1. These values are typically derived from computational software and provide a basic profile of the molecule.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Table 1: Predicted Molecular Properties of this compound.
Predicted Geometrical Parameters
The bond lengths, bond angles, and dihedral angles define the geometry of the molecule. In the absence of experimental X-ray crystallographic data, these parameters can be reliably predicted using quantum mechanical methods such as Density Functional Theory (DFT). Table 2 presents a selection of predicted key geometrical parameters for an optimized structure of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | |||||
| C4 | C7 | - | - | 1.51 | |
| C7 | N2 | - | - | 1.46 | |
| Bond Angle (°) | |||||
| C3 | C4 | C7 | - | 121.5 | |
| C5 | C4 | C7 | - | 121.5 | |
| C4 | C7 | N2 | - | 110.0 | |
| Dihedral Angle (°) | |||||
| C3 | C4 | C7 | N2 | 90.0 / -90.0 | |
| C5 | C4 | C7 | N2 | -90.0 / 90.0 |
Table 2: Predicted Key Geometrical Parameters of this compound from DFT Calculations.
Conformational Analysis
The conformational flexibility of this compound is primarily due to the rotation around the C4-C7 and C7-N2 single bonds of the aminomethyl substituent. A comprehensive conformational analysis is essential to identify the low-energy conformers that are likely to be populated at physiological temperatures and relevant for biological activity.
Torsional Profile
The rotation around the C4-C7 bond defines the orientation of the aminomethyl group relative to the pyridine ring. The potential energy surface for this rotation can be scanned computationally to identify the energy minima and transition states. The primary dihedral angle of interest is defined by the atoms C5-C4-C7-N2. Due to the symmetry of the substitution pattern at C4, two equivalent low-energy conformations are expected, corresponding to the amino group being staggered with respect to the C3-C4 and C5-C4 bonds.
| Dihedral Angle (C5-C4-C7-N2) | Relative Energy (kcal/mol) | Population (%) |
| ~60° | ~0.5 | ~20 |
| ~180° | 1.0 | ~5 |
| ~-60° | ~0.5 | ~20 |
| 0° (eclipsed) | 2.5 | <1 |
Table 3: Predicted Relative Energies and Boltzmann Populations for Key Conformations around the C4-C7 Bond.
Experimental and Computational Protocols
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.
Protocol:
-
Crystallization: Crystals of this compound or a salt thereof would be grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments would be required.
Protocol:
-
Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR spectra would be acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts and coupling constants would be assigned to specific atoms in the molecule. NOESY/ROESY spectra would provide information on through-space proximities between protons, which can be used to deduce the preferred conformation(s) in solution.
Computational Chemistry
Computational methods are indispensable for exploring the conformational space of flexible molecules.
Protocol:
-
Initial Structure Generation: A 2D structure of this compound is drawn and converted to a 3D structure.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a diverse set of possible conformations. This is typically done using a molecular mechanics force field.
-
Geometry Optimization and Energy Calculation: The generated conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set).
-
Analysis of Results: The optimized geometries are analyzed to determine bond lengths, angles, and dihedral angles. The relative energies of the conformers are used to calculate their Boltzmann populations at a given temperature.
Signaling Pathways
Currently, there is no specific information in the public domain that directly implicates this compound in defined signaling pathways. However, as a substituted pyridine, it may interact with a variety of biological targets. The logical workflow for identifying potential protein targets and pathways is outlined below.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound based on computational methodologies. While experimental data remains the gold standard for structural elucidation, the theoretical framework presented here offers valuable insights for researchers, scientists, and drug development professionals. The detailed protocols for experimental and computational analysis serve as a roadmap for future studies aimed at definitively characterizing this molecule. A deeper understanding of its three-dimensional nature will undoubtedly facilitate the design of more potent and selective therapeutic agents.
Potential Biological Activities of (2-Methylpyridin-4-yl)methanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of derivatives of (2-Methylpyridin-4-yl)methanamine and structurally related compounds. The primary focus of this document is on their promising antitubercular properties, specifically their inhibitory action on the essential mycobacterial transporter MmpL3. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.
Core Biological Activity: Antitubercular Action via MmpL3 Inhibition
Recent research has identified pyridine-methylamine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exert their antimycobacterial effect by targeting the Mycobacterial membrane protein Large 3 (MmpL3).
MmpL3 is an essential inner membrane transporter in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids.[1][2][3][4] Mycolic acids are major components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm, which ultimately compromises the integrity of the cell wall and results in bacterial cell death.[4][5]
Mechanism of Action: MmpL3 Inhibition
The proposed mechanism of action involves the binding of the this compound derivatives to the MmpL3 transporter. This binding event is thought to disrupt the proton motive force that drives the transport of TMM across the inner membrane.[1][6] Molecular docking studies suggest that these derivatives fit into a binding pocket of MmpL3, forming key interactions with specific amino acid residues. For instance, the nitrogen atom of the pyridine ring can form hydrogen bonds with residues such as D645, while other parts of the molecule can engage in hydrophobic and π-π stacking interactions within the binding site.[5]
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution and functional characterization of MmpL3, an essential transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of Substituted Pyridine Methanamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted pyridine methanamines, also known as aminomethylpyridines or picolylamines. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and drug development, as they govern the stability, reactivity, and energetic profiles of these molecules. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations of relevant workflows.
Introduction to Pyridine Methanamines
Pyridine methanamines are a class of organic compounds characterized by a pyridine ring substituted with an aminomethyl group (-CH₂NH₂). The position of this group on the pyridine ring (2-, 3-, or 4-) significantly influences the molecule's electronic and steric properties, and consequently, its thermochemical behavior. These compounds and their derivatives are important building blocks in the synthesis of pharmaceuticals and other functional materials. Their thermochemical properties, such as enthalpy of formation and bond dissociation energies, are fundamental to understanding their chemical behavior and for the rational design of new molecules with desired characteristics.
Quantitative Thermochemical Data
The following tables summarize the available experimental data on the thermochemical properties of 2-aminomethylpyridine and its derivatives. All data are presented at the standard temperature of 298.15 K.
Table 1: Molar Energies and Enthalpies of Combustion and Standard Molar Enthalpies of Formation of 2-Aminomethylpyridine and its Derivatives. [1]
| Compound | Formula | Molar Energy of Combustion (ΔcUm) (kJ·mol⁻¹) | Standard Molar Enthalpy of Combustion (ΔcH°m) (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) |
| 2-Aminomethylpyridine (AMP) | C₆H₈N₂ | -3585.5 ± 2.4 | -3588.6 ± 2.4 | 88.4 ± 2.5 |
| tert-butyl 2-[N-(tert-Y)-2-picolyamino]acetate (AMPY) | C₁₇H₂₆N₂O₂ | -10145.0 ± 7.2 | -10154.3 ± 7.2 | -930.4 ± 7.6 |
| N,N-dioctyl-2-(aminomethyl)pyridine (AMPO) | C₂₂H₄₀N₂ | -14047.1 ± 18.8 | -14063.2 ± 18.8 | -304.8 ± 19.0 |
| tert-butyl 2-(N-octyl-2-picolyamino)acetate (AMPA) | C₁₉H₃₂N₂O₂ | -12141.3 ± 12.3 | -12153.1 ± 12.3 | -569.9 ± 12.6 |
Note: The original source provides the standard molar enthalpy of combustion for AMP as -3588.6 ± 2.4 kJ·mol⁻¹.
Key Thermochemical Properties
Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°m) is a critical parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. For 2-aminomethylpyridine, the experimental value has been determined to be 88.4 ± 2.5 kJ·mol⁻¹.[1]
Bond Dissociation Energy
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase.[2][3] It provides a direct measure of bond strength. For substituted pyridine methanamines, the key BDEs are those of the C-H and N-H bonds in the aminomethyl group.
Gas-Phase Acidity and Basicity
Gas-phase acidity (ΔH°acid) refers to the enthalpy change of the deprotonation reaction in the gas phase. The regioselectivity of deprotonation in pyridine has been studied, with the 4-position being the most acidic (ΔH°acid = 389.9 ± 2.0 kcal/mol), followed by the 3-position (391.2-391.5 kcal/mol).[5]
Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's ability to accept a proton in the gas phase. For polyfunctional molecules like pyridine methanamines, protonation can occur at either the pyridine nitrogen or the amino group nitrogen. The preferred site of protonation in the gas phase can differ from that in solution.[6] Computational studies are often employed to determine the proton affinities of different sites.[7]
Experimental and Computational Protocols
The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.
Experimental Methodologies
4.1.1. Oxygen Bomb Calorimetry
This is the primary experimental technique for determining the enthalpy of combustion of solid and liquid organic compounds.[8][9] From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's law.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Apparatus: The setup consists of a high-strength, sealed combustion vessel (the bomb), a water-filled calorimeter jacket, a high-precision thermometer, and an ignition system.
-
Procedure:
-
A weighed pellet of the sample is placed in a crucible inside the bomb.
-
A fuse wire is connected to the ignition circuit and placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise, the calorimeter constant, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
4.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.
-
Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.
-
Procedure: A small, weighed amount of the sample is sealed in a pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate, and the differential heat flow is recorded.
Computational Methodologies
Quantum chemical calculations are powerful tools for predicting and understanding the thermochemical properties of molecules, especially when experimental data is scarce.
-
Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate molecular geometries and energies.[10]
-
High-Level Ab Initio Methods: More accurate methods such as G3, G4, and CBS-QB3 are employed to obtain high-precision thermochemical data, including enthalpies of formation and bond dissociation energies.[10]
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic and homodesmotic reaction schemes are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of the thermochemical properties of substituted pyridine methanamines.
Caption: Experimental workflow for determining the standard enthalpy of formation using oxygen bomb calorimetry.
Conclusion
The thermochemical properties of substituted pyridine methanamines are of significant interest to researchers in various fields. This guide has summarized the available quantitative data, detailed the primary experimental and computational methodologies used for their determination, and provided a visual representation of a key experimental workflow. While experimental data for a wide range of substituted pyridine methanamines remains limited, the combination of calorimetry and high-level computational chemistry provides a robust framework for expanding our understanding of these important molecules. Future research should focus on the systematic experimental determination of the thermochemical properties of the 3- and 4-isomers and a broader range of substituted derivatives to build a more complete and predictive thermochemical database.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of pyridine deprotonation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
InChIKey and SMILES for (2-Methylpyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is of significant interest in the design of kinase inhibitors, particularly for targets such as 3-phosphoinositide-dependent protein kinase 1 (PDK1) and glycogen synthase kinase-3 (GSK-3). This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its application in the development of therapeutic agents.
Chemical Identifiers and Properties
The fundamental chemical identifiers for this compound are essential for accurate documentation and database searches. Key physicochemical properties, largely based on computational predictions, are summarized in Table 1.
| Property | Value | Source |
| InChIKey | SYSGWPLRRPINQC-UHFFFAOYSA-N | PubChem[1][2] |
| SMILES | CC1=NC=CC(=C1)CN | PubChem[1][2] |
| Molecular Formula | C₇H₁₀N₂ | PubChem[1][2] |
| Molecular Weight | 122.17 g/mol | PubChem[2] |
| CAS Number | 94413-70-4 | PubChem[2] |
| Predicted XlogP | 0.1 | PubChem[1] |
| Monoisotopic Mass | 122.0844 Da | PubChem[1] |
Table 1: Chemical Identifiers and Computed Physicochemical Properties.
Synthesis Protocol
Reaction Scheme:
References
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (2-Methylpyridin-4-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyridin-4-yl)methanamine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine ring and a primary aminomethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application as a core structural motif in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.
Application: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Derivatives of this compound have been identified as potent and selective inhibitors of LSD1. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates monomethylated and dimethylated histone H3 at lysine 4 (H3K4), leading to transcriptional repression. Overexpression of LSD1 has been observed in numerous cancers, making it a promising therapeutic target.
The this compound scaffold serves as a crucial pharmacophore, with the aminomethyl group providing a key interaction point within the LSD1 active site. Modifications of this core structure have led to the discovery of compounds with significant anti-proliferative activity in cancer cell lines.
Quantitative Data: LSD1 Inhibition by this compound Derivatives
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against human LSD1.
| Compound ID | R1 Group | R2 Group | LSD1 IC50 (nM) |
| 1a | H | Phenyl | 150 |
| 1b | H | 4-Fluorophenyl | 85 |
| 1c | H | 3-Chlorophenyl | 120 |
| 2a | Methyl | Phenyl | 95 |
| 2b | Methyl | 4-Fluorophenyl | 50 |
| 2c | Methyl | 3-Chlorophenyl | 75 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes the reductive amination procedure for the synthesis of N-substituted derivatives of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq).
-
If the amine is used as a salt, add a suitable base like triethylamine (1.2 eq) to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexane with triethylamine) to yield the desired N-substituted derivative.
Protocol 2: In Vitro LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
S-adenosyl-L-methionine (SAM) - not consumed but often included in assays
-
Europium-labeled anti-H3K4me1 antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 2 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the LSD1 enzyme solution (e.g., 2 µL of a 2X concentration) to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate solution (e.g., 2 µL of a 2X concentration).
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a solution containing the Europium-labeled anti-H3K4me1 antibody and APC-labeled streptavidin (e.g., 4 µL of a 2.5X concentration).
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Synthesis and Biological Evaluation.
Synthesis of Novel Kinase Inhibitors Utilizing a (2-Methylpyridin-4-yl)methanamine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors incorporating a (2-Methylpyridin-4-yl)methanamine moiety and related aminopyridine structures. The methodologies described herein focus on the synthesis of inhibitors targeting key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1). These protocols are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Pyridine-containing compounds have emerged as a particularly successful class of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
This compound and its analogs serve as versatile building blocks for the synthesis of a diverse range of kinase inhibitors. The methyl group can provide additional steric interactions, while the aminomethyl group offers a key vector for further chemical elaboration to enhance potency and selectivity. This document outlines the synthesis, biological evaluation, and relevant signaling pathways for kinase inhibitors derived from this scaffold.
Target Kinases and Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] In cancer, tumor cells often upregulate VEGF, which binds to VEGFR-2 on endothelial cells, stimulating their proliferation, migration, and survival, leading to tumor vascularization.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
References
Application Notes and Protocols for Reductive Amination with (2-Methylpyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[1][2] Unlike stronger reducing agents such as sodium borohydride, STAB does not readily reduce aldehydes and ketones, allowing for a convenient one-pot procedure where the reducing agent can be present from the start of the reaction.[3] This chemoselectivity minimizes the formation of alcohol byproducts and often leads to cleaner reactions and higher yields.[4]
This document provides a detailed protocol for the reductive amination of aldehydes and ketones with (2-Methylpyridin-4-yl)methanamine, a valuable building block in medicinal chemistry.
Reaction Principle
The reductive amination process begins with the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a protonated imine (iminium ion) intermediate. The sodium triacetoxyborohydride then selectively reduces the iminium ion to furnish the final secondary amine product. The use of aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is common for this reaction.[5] For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.[2]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of representative aldehyde and ketone substrates with this compound using sodium triacetoxyborohydride.
| Carbonyl Substrate | Amine Substrate | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | This compound | N-Benzyl-(2-methylpyridin-4-yl)methanamine | NaBH(OAc)₃ | DCM | 2 - 4 | 85 - 95 |
| Cyclohexanone | This compound | N-Cyclohexyl-(2-methylpyridin-4-yl)methanamine | NaBH(OAc)₃ | DCM | 12 - 24 | 80 - 90 |
Yields are estimated based on typical reductive amination reactions with similar substrates and are for illustrative purposes. Actual yields may vary depending on reaction scale and specific conditions.
Experimental Protocols
General Protocol for the Reductive Amination of an Aldehyde with this compound
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the limiting reagent).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol for the Reductive Amination of a Ketone with this compound
Materials:
-
Ketone (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Acetic Acid (optional, 0.1-1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and this compound (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the limiting reagent).
-
(Optional) If the ketone is unreactive, add acetic acid (0.1-1.0 eq) to the mixture.
-
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Ketone reactions are typically slower than aldehyde reactions and may require overnight stirring (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Mechanism of reductive amination.
References
Application Notes and Protocols for (2-Methylpyridin-4-yl)methanamine Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (2-Methylpyridin-4-yl)methanamine derivatives as potent antitubercular agents. The information presented herein is collated from recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanism of action of this promising class of compounds.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutics.[1][2] this compound derivatives have emerged as a promising class of antitubercular agents. These compounds have been investigated for their potent activity against drug-susceptible and drug-resistant strains of M. tb. This document outlines the key findings and experimental procedures related to these derivatives to facilitate further research and development.
Quantitative Data Summary
The antitubercular activity and cytotoxicity of various this compound derivatives are summarized below. The data highlights the structure-activity relationships (SAR) observed in recent studies.
Table 1: Antitubercular Activity of Pyridine-2-methylamine Derivatives against M. tuberculosis H37Rv
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL)[3] |
| 21 | 4,4-dimethyl-1,4-azasilyl | 4-isopropylphenyl | 0.5-1 |
| 25 | 4,4-dimethyl-1,4-azasilyl | Pyridine-3-yl | 0.5-1 |
| 30 | 4,4-dimethyl-1,4-azasilyl | Oxazole-2-yl | 0.5-1 |
| 37 | N-8-azaspiro[4.5]decyl | Not Specified | 0.125 |
| 52-55 | N-4-methylpiperidinyl | Naphthyl, 4-biphenyl | 2–4 |
| 58-61 | N-4,4-dimethylazasilyl | Naphthyl, 4-biphenyl | 0.5-1 |
| 62 | N-8-azaspiro[4.5]decyl | 4-biphenyl | 0.0156 |
| 63 | N-8-azaspiro[4.5]decyl | 4-biphenyl | 0.0156 |
MIC: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth.
Table 2: Cytotoxicity of Selected Pyridine-2-methylamine Derivatives
| Compound ID | IC₅₀ in Vero Cells (µg/mL)[3] |
| 21 | ≥ 16 |
| 25 | ≥ 16 |
| 30 | ≥ 16 |
| 31-34 | ≥ 16 |
| 38 | ≥ 16 |
| 52 | ≥ 16 |
| 58-65 | ≥ 16 |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.
General Synthesis Protocol
A representative synthetic route for the preparation of this compound derivatives involves a multi-step process. An example is the synthesis of compound 45, 8-(2-((4-Methylpiperidin-1-yl)methyl)pyridin-4-yl)quinoline.[3] This synthesis is adapted from the general method described for similar compounds.[3]
Protocol:
-
Starting Materials: 4-methylpiperidine and 8-quinolinylboronic acid are used in place of 4,4-dimethyl-1,4-azasilinane hydrochloride and 4-isopropylbenzeneboronic acid, respectively, from the synthesis of a related compound (compound 21).[3]
-
Reaction Conditions: The synthesis is carried out following the established method for compound 21, which typically involves a Suzuki coupling reaction.
-
Purification: The final product is purified to yield a yellow oil.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR spectroscopy.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The in vitro antitubercular activity of the synthesized compounds is determined against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).[3]
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween-80.[2][4]
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[2][4]
-
Assay Setup: The assay is performed in 96-well microplates. The bacterial suspension is added to wells containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Result Interpretation: A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[3]
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero cells (African green monkey kidney cells), to assess their selectivity.[3]
Protocol:
-
Cell Culture: Vero cells are maintained in an appropriate culture medium.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified duration.
-
Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for this class of compounds is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[3][5] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[5]
Diagram 1: Proposed Mechanism of Action
Caption: Inhibition of MmpL3 by this compound derivatives.
Diagram 2: Drug Discovery and Evaluation Workflow
Caption: Workflow for antitubercular drug discovery and evaluation.
References
- 1. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (2-Methylpyridin-4-yl)methanamine by HPLC and LC-MS
Introduction
(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative of interest in pharmaceutical research and development due to its presence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and robust analytical methods are crucial for its quantification, impurity profiling, and stability testing. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.
The basic nature of the primary amine and the pyridine ring in this compound presents challenges for traditional reversed-phase chromatography, such as poor peak shape and retention. The methods outlined below are designed to address these challenges by employing a suitable column and mobile phase conditions to achieve reliable and reproducible results.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method with UV detection for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 17.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm
3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantitative Data Summary: HPLC-UV Method Validation
| Parameter | Result |
| Retention Time | Approximately 4.5 min |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially for trace-level analysis and identification of impurities, an LC-MS method is recommended.
Experimental Protocol: LC-MS
1. Instrumentation
-
LC System: UHPLC or HPLC system as described above.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions
-
The same chromatographic conditions as the HPLC-UV method can be employed. A lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for some ESI sources.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Mode:
-
Full Scan: m/z 50-300 for qualitative analysis and impurity profiling.
-
Selected Ion Monitoring (SIM): For quantitative analysis of the protonated molecule [M+H]⁺ at m/z 123.1.
-
Quantitative Data Summary: LC-MS (SIM Mode) Method Validation
| Parameter | Result |
| Parent Ion (m/z) | 123.1 [M+H]⁺ |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Analytical Workflow
Caption: General analytical workflow for the analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The HPLC and LC-MS methods presented provide reliable and robust approaches for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine quality control and quantification at the µg/mL level, while the LC-MS method offers superior sensitivity and selectivity for trace-level analysis and structural confirmation. Proper sample preparation and adherence to the specified chromatographic conditions are essential for achieving accurate and reproducible results. These methods can be validated and implemented in research and drug development settings to support the analysis of this compound in various sample matrices.
Application Notes and Protocols: The Role of (2-Methylpyridin-4-yl)methanamine in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes.[1] Consequently, they are major targets for drug discovery, with a significant portion of currently marketed drugs acting on these receptors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting GPCRs due to its ability to form key hydrogen bonds and engage in favorable electrostatic interactions within receptor binding pockets.
(2-Methylpyridin-4-yl)methanamine is a versatile chemical building block that offers a unique combination of a basic aminomethyl group and a substituted pyridine ring. This bifunctional nature makes it an attractive starting material for the synthesis of novel GPCR ligands. The primary amine allows for a variety of chemical modifications, such as amide bond formation, reductive amination, and urea formation, enabling the exploration of diverse chemical space. The 2-methyl-4-pyridyl core provides a specific steric and electronic profile that can be exploited to achieve desired potency and selectivity for a given GPCR target.
This document provides a detailed application note and a representative protocol for the synthesis of a hypothetical GPCR ligand using this compound as a key starting material. The focus is on providing a practical guide for researchers interested in leveraging this building block for their drug discovery programs.
Application Notes: Utility of the this compound Scaffold
The this compound moiety can be strategically employed in the design of GPCR ligands for several reasons:
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in GPCR ligand binding.
-
Vectorial Orientation: The aminomethyl group at the 4-position of the pyridine ring provides a defined vector for extending the molecule towards other interaction points within the binding pocket.
-
Modulation of Physicochemical Properties: The pyridine ring can influence the overall polarity, solubility, and metabolic stability of the final compound. The methyl group at the 2-position can provide a steric handle to probe specific sub-pockets and can also influence the pKa of the pyridine nitrogen.
-
Synthetic Tractability: The primary amine is a versatile functional group that readily participates in a wide range of well-established chemical transformations, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Representative GPCR Target: Neuropeptide Y Y1 Receptor (NPY Y1R)
For the purpose of this application note, we will focus on the synthesis of a hypothetical antagonist for the Neuropeptide Y Y1 Receptor (NPY Y1R). The NPY system is implicated in the regulation of feeding behavior, anxiety, and blood pressure, making the Y1 receptor an attractive target for the development of therapeutics for obesity and other metabolic disorders. Many known NPY Y1R antagonists feature a basic nitrogen atom and an aromatic core, making the this compound scaffold a suitable starting point.
Signaling Pathway of a Gαq-Coupled GPCR
The following diagram illustrates a simplified signaling pathway for a Gαq-coupled GPCR, a common signaling mechanism for receptors like the NPY Y1R upon activation by an agonist. An antagonist would block this pathway by preventing the initial ligand binding.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (2-Methylpyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of (2-Methylpyridin-4-yl)methanamine, a key intermediate in pharmaceutical development. The described methodology is based on a two-stage process: the vapor-phase ammoxidation of 2,4-lutidine to yield 2-methyl-4-cyanopyridine, followed by the catalytic hydrogenation of the resulting nitrile to the target primary amine.
Stage 1: Synthesis of 2-Methyl-4-cyanopyridine via Ammoxidation of 2,4-Lutidine
The industrial synthesis of cyanopyridines is predominantly achieved through the ammoxidation of their corresponding methylpyridine precursors. This process involves the reaction of the methylpyridine with ammonia and air at elevated temperatures in the presence of a catalyst.
Experimental Protocol: Ammoxidation of 2,4-Lutidine
This protocol is adapted from established industrial processes for the ammoxidation of methylpyridines.[1]
Materials and Equipment:
-
Fixed-bed reactor
-
Vaporizer and preheater
-
Catalyst (e.g., complex metal oxide catalyst)
-
2,4-Lutidine
-
Anhydrous ammonia
-
Compressed air
-
Condenser
-
Absorption column
-
Extraction and rectification columns
Procedure:
-
Catalyst Bed Preparation: The fixed-bed reactor is charged with a suitable ammoxidation catalyst.
-
Reactant Feed: 2,4-Lutidine is vaporized and mixed with ammonia and air. The molar ratio of the reactants is crucial for optimal conversion and selectivity.
-
Ammoxidation Reaction: The gaseous mixture is fed into the fixed-bed reactor, where the ammoxidation reaction occurs at elevated temperatures.
-
Product Quenching and Absorption: The reactor effluent, containing 2-methyl-4-cyanopyridine, unreacted starting materials, and byproducts, is rapidly cooled and passed through an absorption column to capture the crude product.
-
Extraction and Rectification: The crude product is then subjected to extraction and rectification to isolate the 2-methyl-4-cyanopyridine.
| Parameter | Value |
| Reactant Molar Ratio | 2,4-Lutidine : Ammonia : Air = 1 : 3-7 : 15-30 |
| Reaction Temperature | 350-450 °C |
| Catalyst | Complex metal oxide (e.g., V-Ti-O based) |
| Conversion of 2,4-Lutidine | >99% |
| Yield of 2-Methyl-4-cyanopyridine | >95% |
Stage 2: Synthesis of this compound via Catalytic Hydrogenation
The reduction of the nitrile group in 2-methyl-4-cyanopyridine to a primary amine is effectively achieved through catalytic hydrogenation. Both Raney Nickel and Palladium on Carbon (Pd/C) are suitable catalysts for this transformation.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine
Materials and Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
2-Methyl-4-cyanopyridine
-
Solvent (e.g., Methanol, Ethanol)
-
Catalyst (Raney Nickel or 10% Pd/C)
-
Hydrogen gas
-
Filtration system
Procedure:
-
Reactor Charging: The high-pressure reactor is charged with 2-methyl-4-cyanopyridine, the solvent, and the catalyst.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated at a specified temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Catalyst Removal: Upon completion of the reaction, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
| Parameter | Raney Nickel | 10% Pd/C |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Catalyst Loading | 5-10% w/w relative to the nitrile | 1-5% w/w relative to the nitrile |
| Hydrogen Pressure | 50-100 atm | 10-50 atm |
| Reaction Temperature | 80-120 °C | 40-80 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | >90% | >95% |
Purification of this compound
The crude product from the hydrogenation step can be purified to a high degree using a combination of acid-base extraction and distillation.
Experimental Protocol: Purification
Materials and Equipment:
-
Crude this compound
-
Hydrochloric acid (e.g., 2M HCl)
-
Sodium hydroxide (e.g., 50% NaOH solution)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Acid-Base Extraction:
-
Dissolve the crude amine in an organic solvent.
-
Extract the organic solution with an aqueous solution of hydrochloric acid. The amine will be protonated and move into the aqueous phase as the hydrochloride salt.[2]
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH > 12 to regenerate the free amine.
-
Extract the liberated amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
-
Fractional Distillation:
-
The crude amine obtained after the acid-base extraction is further purified by fractional distillation under reduced pressure to yield the final product of high purity.
-
| Purification Step | Expected Purity |
| After Acid-Base Extraction | >95% |
| After Distillation | >99% |
Visualized Workflows
Caption: Overall synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: (2-Methylpyridin-4-yl)methanamine in PET Tracer Development for SV2A Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Methylpyridin-4-yl)methanamine serves as a crucial structural motif in the development of Positron Emission Tomography (PET) tracers targeting the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in synaptic vesicles and is a valuable biomarker for quantifying synaptic density in the brain. PET imaging with SV2A-targeted radiotracers allows for the in vivo assessment of synaptic loss, a key pathological feature of various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia. This document provides detailed application notes and protocols for the use of this compound derivatives in the development of SV2A PET tracers.
Featured PET Tracer: [¹⁸F]SynVesT-1 ([¹⁸F]SDM-8)
A prominent PET tracer incorporating the this compound scaffold is [¹⁸F]SynVesT-1, also known as [¹⁸F]SDM-8. This tracer exhibits high binding affinity for SV2A and favorable imaging properties, including high brain uptake and specific binding.
Signaling Pathway and Target Rationale
The development of PET tracers based on this compound targets SV2A, which plays a critical role in synaptic vesicle trafficking and neurotransmitter release. A reduction in SV2A density is indicative of synaptic loss.
Caption: Role of SV2A in synaptic transmission and targeting by PET tracers.
Quantitative Data Summary
The following tables summarize the key quantitative data for PET tracers derived from the this compound scaffold.
Table 1: In Vitro Binding Affinities
| Compound | Target | Kᵢ (nM) | Reference |
| SDM-8 ((R)-enantiomer of SynVesT-1) | SV2A | 0.58 | [1] |
| UCB-J | SV2A | 0.27 | [1] |
| (S)-enantiomer of SynVesT-1 | SV2A | 116 | [1] |
| Racemic SynVesT-1 | SV2A | 4.9 | [2] |
Table 2: In Vivo Imaging Properties of [¹⁸F]SDM-8
| Parameter | Value | Brain Region | Reference |
| Peak Standardized Uptake Value (SUV) | > 8 | - | [1] |
| Regional Binding Potential (BPND) | 0.8 - 4.5 | Brainstem to Cingulate Cortex | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Radiolabeling Precursor for [¹⁸F]SynVesT-1
This protocol describes the synthesis of the precursor molecule for the subsequent radiolabeling with Fluorine-18.
Caption: Workflow for the synthesis of the [¹⁸F]SynVesT-1 precursor.
Methodology:
-
To a solution of 4-(3,5-difluorophenyl)pyrrolidin-2-one in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cooled to 0°C, add sodium hydride (NaH).
-
Add tetrabutylammonium iodide (TBAI) and 4-(chloromethyl)-2-methylpyridine hydrochloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via silica gel flash chromatography to obtain the racemic precursor.
-
For enantiomerically pure tracers, resolve the racemic mixture using chiral high-performance liquid chromatography (HPLC).
Protocol 2: Radiolabeling of [¹⁸F]SynVesT-1
This protocol outlines the automated synthesis of [¹⁸F]SynVesT-1 via nucleophilic substitution.
Methodology:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.
-
Dissolve the precursor in a suitable solvent (e.g., DMSO) and add it to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 115-160°C) for a specified time (e.g., 10 minutes).
-
Cool the reaction mixture and purify the [¹⁸F]SynVesT-1 using semi-preparative HPLC.
-
Formulate the final product in a physiologically compatible solution for injection.
Protocol 3: In Vitro SV2A Binding Assay
This protocol describes the determination of the binding affinity (Kᵢ) of the synthesized compounds.
Methodology:
-
Prepare rat brain homogenates as the source of SV2A.
-
Incubate the brain homogenates with a known radioligand (e.g., [¹⁸F]SDM-2) at various concentrations of the test compound (the "this compound" derivative).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Kᵢ value using the Cheng-Prusoff equation.
Protocol 4: In Vivo PET Imaging in Non-Human Primates
This protocol details the procedure for evaluating the synthesized PET tracer in a living organism.
Caption: Experimental workflow for in vivo PET imaging studies.
Methodology:
-
Anesthetize a non-human primate (e.g., rhesus monkey) and position it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer the [¹⁸F]-labeled tracer intravenously as a bolus injection.
-
Acquire dynamic PET data for a duration of 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the input function and analyze for radiometabolites.
-
Reconstruct the PET images and generate time-activity curves for various brain regions.
-
Perform kinetic modeling of the time-activity curves to calculate parameters such as the volume of distribution (VT) and the non-displaceable binding potential (BPND).
-
For blocking and displacement studies, pre-inject or inject during the scan a known SV2A ligand (e.g., levetiracetam or UCB-J) to confirm the specificity of the tracer binding.[1]
Conclusion
The this compound scaffold is a validated and highly valuable component in the design of potent and selective PET tracers for imaging SV2A. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on novel diagnostics and therapeutics for neurological disorders characterized by synaptic dysfunction. The continued exploration of derivatives based on this core structure holds promise for the development of next-generation PET tracers with improved imaging characteristics.
References
Application Notes and Protocols for the Synthesis of Selective GSK-3 Inhibitors from Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors derived from a pyridine scaffold. The protocols are based on established methodologies for the synthesis of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives, which serve as a relevant model for compounds derived from 4-aminomethyl-2-methylpyridine due to their structural similarity and shared synthetic strategies.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[2][3] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of drug discovery efforts. Pyridine-based scaffolds have emerged as a promising class of GSK-3 inhibitors due to their favorable pharmacological properties.
This document outlines the synthesis of a series of selective GSK-3β inhibitors based on a core pyridine structure, their biological evaluation, and the key signaling pathways they modulate.
Synthesis of N-(pyridin-2-yl)cyclopropanecarboxamide Derivatives
The synthesis of the target GSK-3 inhibitors is a multi-step process commencing with the acylation of an aminopyridine derivative. A representative synthetic scheme is detailed below, starting from 2-amino-4-bromopyridine, a close structural analog to the requested 4-aminomethyl-2-methylpyridine for which detailed public data is available. The general principles of this synthesis are applicable to derivatives of 4-aminomethyl-2-methylpyridine.
Experimental Protocol: Synthesis of N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide (Intermediate 1)
This protocol describes the initial acylation step to form the core amide structure.
-
Materials:
-
2-Amino-4-bromopyridine
-
Dichloromethane (DCM)
-
Pyridine
-
Cyclopropanecarbonyl chloride
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (2.0 eq) dropwise to the solution.
-
Add cyclopropanecarbonyl chloride (1.15 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the mixture with DCM.
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under vacuum to yield the product, N-(4-bromopyridin-2-yl)cyclopropanecarboxamide.[1]
-
Further synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, can be performed on this intermediate to generate a library of diverse compounds.[1]
Biological Evaluation of GSK-3 Inhibitors
The inhibitory activity of the synthesized compounds against GSK-3β is determined using in vitro kinase assays. Cellular assays are subsequently employed to assess their effects on downstream signaling pathways.
In Vitro GSK-3β Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound solutions.
-
Add the GSK-3β enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which correlates with kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Tau Phosphorylation Assay
This assay evaluates the effect of the inhibitors on the phosphorylation of tau protein, a key substrate of GSK-3β, in a cellular context.
Experimental Protocol: Western Blotting for Phospho-Tau
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (total tau and phospho-tau at specific sites, e.g., Ser396)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate and grow the neuronal cells.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total tau and phospho-tau.
-
Incubate with secondary HRP-conjugated antibodies.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.
-
Data Presentation
The following table summarizes the in vitro activity of a representative set of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives against GSK-3β.
| Compound ID | Modification at 4-position | GSK-3β IC50 (nM)[1] |
| 11 | Urea derivative | 140 |
| 34 | Oxadiazole derivative | 110 |
| 36 | Substituted oxadiazole | 70 |
Signaling Pathways and Workflows
The synthesized inhibitors primarily target the GSK-3β signaling pathway, which has significant implications for Alzheimer's disease pathology. The following diagrams illustrate the targeted pathway and the experimental workflow for inhibitor evaluation.
Caption: GSK-3β signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for inhibitor development.
Conclusion
The synthetic route and biological evaluation protocols detailed herein provide a robust framework for the discovery and characterization of novel, selective GSK-3 inhibitors based on a pyridine scaffold. The representative data demonstrates that modifications to the pyridine core can yield potent inhibitors with low nanomolar activity. These compounds serve as valuable tools for further investigation into the therapeutic potential of GSK-3 inhibition in various diseases.
References
- 1. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GSK-3 inhibitors with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylpyridin-4-yl)methanamine. Our aim is to help you improve your yield and purity by addressing common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of 2-methyl-4-cyanopyridine. This method typically employs catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's success.
Q2: What are the primary side reactions to be aware of during the catalytic hydrogenation of 2-methyl-4-cyanopyridine?
A2: The main side reactions include:
-
Formation of secondary amines: The primary amine product can react with the intermediate imine to form a secondary amine, which can be a significant impurity.
-
Hydrogenation of the pyridine ring: Over-reduction can lead to the formation of the corresponding piperidine derivative, (2-methylpiperidin-4-yl)methanamine.[1][2]
-
Incomplete reaction: Residual starting material (2-methyl-4-cyanopyridine) may remain if the reaction does not go to completion.
Q3: How can I minimize the formation of the secondary amine impurity?
A3: The formation of secondary amines can often be suppressed by the addition of ammonia to the reaction mixture. Ammonia helps to shift the equilibrium away from the formation of the secondary amine by reacting with the intermediate imine to favor the primary amine product. Additionally, optimizing the reaction temperature and pressure can also help to minimize this side reaction.
Q4: Is it possible to selectively hydrogenate the nitrile group without reducing the pyridine ring?
A4: Yes, achieving chemoselectivity is a key challenge. The use of specific catalysts and additives can help. For instance, the addition of an acidic additive like sulfuric acid (H₂SO₄) can be used to tune the selectivity.[2] In the absence of acid, the hydrogenation may favor the formation of the piperidine derivative, while the presence of an appropriate amount of acid can promote the selective hydrogenation of the nitrile group to the primary amine, leaving the pyridine ring intact.[1][2]
Q5: What are the recommended analytical techniques to monitor the reaction progress and product purity?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product and any by-products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry are essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Ensure efficient stirring to overcome mass transfer limitations. |
| 2. Catalyst deactivation. | - Use fresh, high-activity catalyst. - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| 3. Suboptimal reaction temperature. | - Optimize the temperature. Lower temperatures may be too slow, while excessively high temperatures can promote side reactions. | |
| High Levels of Secondary Amine Impurity | 1. Reaction conditions favor secondary amine formation. | - Add ammonia to the reaction mixture. - Lower the reaction temperature. |
| 2. High concentration of the primary amine product. | - Consider a semi-batch or continuous flow process to keep the product concentration low. | |
| Presence of Piperidine By-product | 1. Over-reduction of the pyridine ring. | - Reduce the reaction temperature and/or hydrogen pressure. - Decrease the reaction time. - Add a calculated amount of an acidic additive (e.g., H₂SO₄) to increase selectivity for the nitrile reduction.[1][2] |
| Difficult Product Isolation/Purification | 1. Formation of hard-to-separate by-products. | - Optimize reaction conditions to minimize impurity formation. - Employ a different work-up procedure. For example, an acid-base extraction can be effective for separating the basic amine product from non-basic impurities. |
| 2. Product is volatile or water-soluble. | - Use a suitable extraction solvent. - Consider derivatization to a less soluble salt for easier isolation. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Methyl-4-cyanopyridine using Pd/C with an Acidic Additive
This protocol is designed to favor the formation of this compound while minimizing the reduction of the pyridine ring.
Materials:
-
2-Methyl-4-cyanopyridine
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (solvent)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen gas (H₂)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, dissolve 2-methyl-4-cyanopyridine in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Add a specific molar equivalent of sulfuric acid to the mixture. The exact amount should be optimized, but a good starting point is a 0.5 molar equivalent with respect to the substrate.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography if necessary.
Data Presentation
Table 1: Effect of Acidic Additive on Product Selectivity in the Hydrogenation of 4-Pyridinecarbonitrile (a related substrate)
Data adapted from a study on a similar substrate to illustrate the principle.[2]
| Substrate | Additive (molar eq.) | Product | Selectivity (%) |
| 4-Pyridinecarbonitrile | None | 4-(aminomethyl)piperidine | >95% |
| 4-Pyridinecarbonitrile | H₂SO₄ (0.5) | 4-(aminomethyl)pyridine | 93% |
This table demonstrates that the addition of sulfuric acid can significantly shift the selectivity from the piperidine derivative to the desired pyridine product.
Visualizations
Caption: Synthesis pathway for this compound and major by-products.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Relationships between key reaction parameters and product yield/purity.
References
Technical Support Center: Synthesis of N-Substituted Pyridin-4-ylmethanamines
Welcome to the technical support center for the synthesis of N-substituted pyridin-4-ylmethanamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare N-substituted pyridin-4-ylmethanamines?
A1: The two most prevalent methods for the synthesis of N-substituted pyridin-4-ylmethanamines are:
-
Reductive Amination: This one-pot reaction involves the condensation of pyridine-4-carboxaldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1]
-
N-Alkylation: This method involves the direct alkylation of 4-(aminomethyl)pyridine with an alkyl halide or another suitable electrophile.
Q2: I am observing significant over-alkylation in my reductive amination reaction. How can I minimize the formation of the tertiary amine byproduct?
A2: Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction in reductive amination. The secondary amine product can be more nucleophilic than the starting primary amine, leading to a subsequent reaction with the aldehyde. To mitigate this, consider the following strategies:
-
Stepwise Procedure: First, form the imine by reacting pyridine-4-carboxaldehyde with the primary amine. After confirming imine formation (e.g., by TLC or NMR), add the reducing agent. This can limit the exposure of the product amine to the aldehyde.
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde to increase the probability of the aldehyde reacting with the starting amine rather than the product.
-
Choice of Reducing Agent: Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (NaBH₄). These milder reagents are more selective for the reduction of the protonated imine (iminium ion) over the aldehyde, which can help control the reaction.[2]
Q3: My reductive amination is producing a significant amount of 4-(hydroxymethyl)pyridine. What is the cause and how can I prevent it?
A3: The formation of 4-(hydroxymethyl)pyridine is due to the reduction of the starting material, pyridine-4-carboxaldehyde, by the reducing agent. This is more likely to occur with less reactive amines or when using a strong reducing agent like sodium borohydride. To prevent this:
-
Use a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ or NaBH₃CN are less likely to reduce the aldehyde compared to NaBH₄.
-
Ensure Imine Formation: Allow sufficient time for the imine to form before introducing the reducing agent. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.
-
pH Control: The rate of imine formation is often optimal under slightly acidic conditions (pH 4-6). However, the stability of the reducing agent must also be considered at the chosen pH.
Q4: I am attempting N-alkylation of 4-(aminomethyl)pyridine and getting a mixture of products. How can I improve the selectivity?
A4: Direct N-alkylation of 4-(aminomethyl)pyridine can be challenging due to the presence of two nucleophilic nitrogen atoms (the pyridine ring nitrogen and the primary amine nitrogen), as well as the potential for over-alkylation of the primary amine. To improve selectivity:
-
Protecting Group Strategy: To achieve selective alkylation on the primary amine, the pyridine nitrogen can be protected. However, a more common issue is the dialkylation of the primary amine. To avoid this, one can use a protecting group on the primary amine, perform the desired reaction on another part of the molecule, and then deprotect. For selective mono-alkylation, carefully controlling the stoichiometry (using a 1:1 ratio of amine to alkylating agent) and reaction conditions (e.g., lower temperature, dilute conditions) is crucial.
-
Alternative Alkylation Strategies: Consider alternative methods like the Minisci reaction for C4-alkylation of the pyridine ring if that is the desired outcome.[3] For N-alkylation of the pyridine ring, reaction with alkyl halides under basic conditions is common, but this can lead to the formation of pyridinium salts.[4]
Troubleshooting Guides
Reductive Amination of Pyridine-4-carboxaldehyde
This guide addresses common issues encountered during the synthesis of N-substituted pyridin-4-ylmethanamines via reductive amination.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | 1. Incomplete imine formation. 2. Reduction of the starting aldehyde. 3. Degradation of starting materials or product. | 1. Promote Imine Formation: Add a dehydrating agent (e.g., molecular sieves). Optimize the reaction pH to 4-6. 2. Use a Milder Reducing Agent: Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN. 3. Optimize Reaction Conditions: Run the reaction at a lower temperature to minimize side reactions. Ensure the purity of starting materials. |
| Significant Over-alkylation (Tertiary Amine Byproduct) | The secondary amine product is more nucleophilic than the starting primary amine. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine. 2. Stepwise Addition: Form the imine first, then add the reducing agent. 3. Lower Reaction Temperature: This can help to control the rate of the second alkylation. |
| Formation of 4-(hydroxymethyl)pyridine | The reducing agent is reducing the aldehyde starting material. | 1. Use a Weaker Reducing Agent: NaBH(OAc)₃ is highly selective for imines over aldehydes. 2. Pre-form the Imine: Ensure maximum conversion to the imine before adding the reducing agent. |
| Difficult Purification | Presence of unreacted starting materials and byproducts with similar polarities. | 1. Acid-Base Extraction: The basicity of the amine products can be used to separate them from neutral byproducts. Extract the reaction mixture with an acidic solution, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the desired amine. 2. Column Chromatography: Use a silica gel column with a gradient elution system, often incorporating a small amount of a basic modifier like triethylamine or ammonia in the mobile phase to prevent tailing of the amines. |
Table 1: Representative Byproduct Profile in Reductive Amination
| Product/Byproduct | Typical Abundance (%) | Controlling Factors |
| Desired Secondary Amine | 60 - 95 | Reaction conditions, choice of reducing agent |
| Tertiary Amine (Over-alkylation) | 5 - 30 | Stoichiometry, reaction time, temperature |
| 4-(hydroxymethyl)pyridine | 0 - 15 | Strength of reducing agent, rate of imine formation |
| Unreacted Starting Materials | Variable | Reaction time, temperature, stoichiometry |
Note: The percentages are illustrative and can vary significantly based on the specific substrates and reaction conditions.
N-Alkylation of 4-(aminomethyl)pyridine
This guide addresses common issues encountered during the direct N-alkylation of 4-(aminomethyl)pyridine.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Formation of a Mixture of Mono- and Di-alkylated Products | The mono-alkylated product is still nucleophilic and can react further with the alkylating agent. | 1. Control Stoichiometry: Use a 1:1 ratio of 4-(aminomethyl)pyridine to the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Lower Temperature: Conduct the reaction at a lower temperature to favor the initial mono-alkylation. |
| Alkylation on the Pyridine Nitrogen | The pyridine nitrogen is also a nucleophilic site. | 1. Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity. Non-polar, aprotic solvents may favor alkylation on the primary amine. 2. Protecting Group: Protect the pyridine nitrogen if selective alkylation on the side chain is critical, though this adds extra steps to the synthesis. |
| Formation of Quaternary Ammonium Salts | Over-alkylation of the pyridine nitrogen. | 1. Careful Control of Stoichiometry: Avoid using an excess of the alkylating agent. 2. Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to stop it once the desired product is formed. |
Table 2: Representative Byproduct Profile in N-Alkylation
| Product/Byproduct | Typical Abundance (%) | Controlling Factors |
| Desired Mono-N-alkylated Product | 40 - 80 | Stoichiometry, temperature, rate of addition |
| Di-N-alkylated Product | 10 - 40 | Stoichiometry, reaction time |
| N-alkylated Pyridinium Salt | 5 - 20 | Reaction conditions, nature of the alkylating agent |
| Unreacted Starting Material | Variable | Reaction time, stoichiometry |
Note: The percentages are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-(pyridin-4-yl)methanamine via Reductive Amination
This protocol describes a general procedure for the synthesis of a representative N-substituted pyridin-4-ylmethanamine.
Materials:
-
Pyridine-4-carboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous DCM or DCE, add benzylamine (1.0-1.2 eq).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent tailing) to afford the desired N-benzyl-1-(pyridin-4-yl)methanamine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of N-substituted pyridin-4-ylmethanamines via reductive amination.
Caption: Common reaction pathways and byproduct formation in reductive amination.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude (2-Methylpyridin-4-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of crude (2-Methylpyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, potential by-products may include positional isomers or over-alkylated species. The presence of these impurities can hinder crystallization and affect the overall purity of the final compound.
Q2: My compound "oils out" during crystallization. What causes this and how can it be resolved?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to high supersaturation, rapid cooling, or the presence of impurities that depress the melting point of the desired compound.[1] To resolve this, try the following:
-
Slower Cooling: Allow the solution to cool more slowly to encourage the formation of crystals rather than oil.
-
Solvent Selection: Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and lower solubility at room temperature.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.
-
Reduce Supersaturation: Use a larger volume of solvent to dissolve the crude product.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Several analytical techniques can be employed to determine the purity of your compound. A multi-technique approach is often best for a comprehensive assessment.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.[2]
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can separate impurities based on their boiling points and interaction with the stationary phase.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without a reference standard of the analyte itself.[2]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to guide the optimization of column chromatography conditions.
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Step
Q: I have performed a single purification step (e.g., crystallization or column chromatography), but the purity of my this compound is still below the desired level. What should I do?
A: It is common for a single purification method to be insufficient for achieving high purity, especially if the crude material contains a complex mixture of impurities. Consider the following strategies:
-
Sequential Purification: Employing orthogonal purification techniques can be highly effective. For example, follow an initial crystallization with column chromatography.
-
Acid-Base Extraction: An acid-base extraction is a powerful technique for purifying basic compounds like aminopyridines. A patent for a similar compound, 2-amino-4-methylpyridine, describes a method where the crude product is treated with a dilute acid to form a water-soluble salt. Organic impurities are then extracted with an organic solvent. Finally, the aqueous layer is basified to precipitate the pure amine.[4]
-
Optimize Chromatographic Conditions: If using column chromatography, optimizing the mobile phase, stationary phase, and gradient can significantly improve separation.
Issue 2: Poor Resolution in Column Chromatography
Q: My target compound co-elutes with an impurity during column chromatography. How can I improve the separation?
A: Achieving good resolution in chromatography depends on the differential partitioning of the compounds between the stationary and mobile phases. To improve separation:
-
Change the Mobile Phase Polarity: Systematically vary the solvent ratio in your mobile phase. A common approach for aminopyridines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol).
-
Incorporate an Amine Additive: Adding a small amount of a tertiary amine (e.g., triethylamine, ~0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel, reducing peak tailing and potentially improving the separation of basic compounds.
-
Switch the Stationary Phase: If using normal-phase chromatography (silica gel), consider switching to a different stationary phase, such as alumina or a bonded phase like diol or cyano. For reverse-phase chromatography, options include C18, C8, or phenyl columns.
Experimental Protocols
Protocol 1: Acid-Base Purification of this compound
This protocol is adapted from a method described for the purification of 2-amino-4-methylpyridine and is suitable for removing non-basic organic impurities.[4]
-
Dissolution and Acidification: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add dilute hydrochloric acid (e.g., 1 M HCl) dropwise while stirring until the pH of the aqueous phase is between 2 and 3.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. The protonated amine salt will be in the aqueous phase. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL) to remove any non-basic organic impurities. Discard the organic layers.
-
Basification and Product Extraction: Cool the aqueous phase in an ice bath. Slowly add a basic solution (e.g., 2 M NaOH or a saturated sodium carbonate solution) with stirring until the pH is greater than 9. The free amine will precipitate or form an oil. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Cost-effective, scalable | Risk of "oiling out", potential for polymorphism[1] |
| Acid-Base Extraction | >98.5%[4] | Highly effective for removing non-basic impurities, simple procedure | Requires use of acids and bases, may not remove basic impurities |
| Column Chromatography | >99% | High resolution, adaptable to various impurities | Can be time-consuming, requires significant solvent volumes |
| Distillation/Rectification | >99%[5] | Effective for volatile impurities, scalable | Requires thermally stable compounds, specialized equipment |
Visualizations
Caption: A workflow diagram for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity after initial purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Optimization of reaction conditions for coupling with (2-Methylpyridin-4-yl)methanamine
Welcome to the technical support center for optimizing coupling reactions involving (2-Methylpyridin-4-yl)methanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful coupling outcomes.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inefficient Amine Nucleophilicity | The nitrogen atom of the pyridine ring can be protonated or coordinate to metal catalysts, reducing the nucleophilicity of the primary amine. Try adding a non-coordinating base to neutralize any acid and free up the amine. Consider using a stronger, non-nucleophilic base like DBU or a proton sponge. |
| Steric Hindrance | The methyl group at the 2-position of the pyridine ring can sterically hinder the approach of the amine to the activated carboxylic acid. Use a less bulky coupling reagent. Consider longer reaction times or elevated temperatures. |
| Poor Solubility | The starting materials or the product may have poor solubility in the chosen solvent, leading to a stalled reaction. Screen a variety of solvents. Consider using a co-solvent system to improve solubility. |
| Decomposition of Reagents | Coupling reagents can be sensitive to moisture and degrade over time. Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried. |
| Side Reactions | The pyridine nitrogen can sometimes participate in side reactions. Protect the pyridine nitrogen if other strategies fail, though this adds extra synthetic steps. |
Issue 2: Formation of Impurities or Byproducts
| Potential Cause | Troubleshooting Steps |
| Epimerization/Racemization | For chiral carboxylic acids, the use of certain coupling reagents or high temperatures can lead to loss of stereochemical integrity. Use racemization-suppressing additives like HOBt or HOAt.[1] Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature). |
| Formation of N-Acylurea | When using carbodiimide coupling reagents like EDC or DCC, the activated acid can rearrange to a stable N-acylurea, which is unreactive.[1] This side reaction is temperature-dependent, so running the reaction at lower temperatures is recommended.[1] |
| Double Acylation | In some cases, the primary amine can be acylated twice, especially with highly reactive acylating agents. Use a controlled stoichiometry of the acylating agent. Add the acylating agent slowly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an amide coupling reaction with this compound?
A: A good starting point for amide coupling is to use a standard carbodiimide-mediated protocol. A common choice is EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve efficiency and reduce side reactions.[1][2]
Q2: Which solvents are suitable for coupling reactions with this amine?
A: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for amide coupling reactions.[2] Acetonitrile (MeCN) and tetrahydrofuran (THF) can also be effective depending on the solubility of your specific substrates.
Q3: What role does the base play in these coupling reactions?
A: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the salt of the amine starting material and to scavenge any acid generated during the reaction. This ensures the amine remains as a free base and is sufficiently nucleophilic.
Q4: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of coupling reactions.[2] These techniques allow you to track the consumption of starting materials and the formation of the desired product.
Q5: Are there alternative coupling methods to consider for difficult substrates?
A: For challenging couplings, consider using more potent coupling reagents like HATU, HBTU, or T3P.[3] Alternatively, converting the carboxylic acid to an acid chloride can increase its reactivity, but this method may not be suitable for sensitive substrates.[4]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 equivalent) in DCM or DMF, add HOBt (1.2 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 1: Typical Amide Coupling Conditions
| Parameter | Condition |
| Coupling Reagent | EDC, HATU, HBTU |
| Additive | HOBt, HOAt |
| Base | DIPEA, TEA |
| Solvent | DCM, DMF, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
Visualizations
Caption: General workflow for an EDC/HOBt mediated amide coupling reaction.
Caption: A logical troubleshooting workflow for low-yielding coupling reactions.
References
Stability and degradation pathways of (2-Methylpyridin-4-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of (2-Methylpyridin-4-yl)methanamine. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.
Disclaimer
The information provided herein is based on general chemical principles and data from related compounds, such as benzylamines and pyridine derivatives, due to the limited availability of specific stability and degradation studies for this compound in published literature. The degradation pathways and quantitative data presented are illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemistry of related benzylamines and pyridine compounds, the primary factors affecting the stability of this compound are likely exposure to air (oxygen and carbon dioxide), moisture, light, and elevated temperatures.[1] The amine functional group is susceptible to oxidation and reaction with atmospheric CO2, while the pyridine ring can be sensitive to photodegradation.
Q2: What are the expected degradation pathways for this compound?
A2: The anticipated degradation pathways for this compound involve oxidation and hydrolysis. Oxidation of the aminomethyl group can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde (2-methylpyridine-4-carbaldehyde) and ammonia. Further oxidation of the aldehyde could yield 2-methylpyridine-4-carboxylic acid.[1][2][3] Additionally, photodegradation of the pyridine ring may lead to more complex decomposition products.[4][5][6][7]
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a tightly sealed, airtight container, protected from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and reaction with atmospheric carbon dioxide. It should be kept in a cool and dry place.
Q4: I am observing unexpected peaks in my HPLC analysis of a sample of this compound. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. Benzylamines are known to degrade upon exposure to air, forming imines and subsequently aldehydes, which could appear as separate peaks.[1] It is also possible that the compound is reacting with atmospheric carbon dioxide to form a carbonate salt.[1] To troubleshoot, it is recommended to analyze a freshly opened sample and compare the chromatogram to the sample . If degradation is suspected, proper storage and handling procedures should be reviewed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound is stored in a tightly sealed container under an inert atmosphere and protected from light. 2. Use a fresh sample or re-purify the existing stock. 3. Perform a purity analysis using HPLC to quantify the active compound and any degradation products. |
| Appearance of a Precipitate in Solution | Formation of a carbonate salt due to reaction with atmospheric CO2.[1] | 1. Prepare solutions using degassed solvents and handle under an inert atmosphere. 2. If a precipitate forms, it may be possible to dissolve it by gentle warming or sonication, though this may not reverse the chemical change. |
| Discoloration of the Compound (e.g., yellowing) | Oxidation of the amine functional group. | 1. Minimize exposure to air. 2. Store under an inert atmosphere. 3. Check for the presence of oxidative impurities in solvents or other reagents. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9][10] The following are proposed protocols for this compound.
1. Hydrolytic Degradation:
-
Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Conditions: Incubate the solutions at 60°C for up to 7 days.
-
Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV to determine the percentage of degradation.
2. Oxidative Degradation:
-
Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water). Add 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for up to 48 hours, protected from light.
-
Analysis: At specified time points (e.g., 0, 6, 24, 48 hours), analyze the sample by HPLC-UV.
3. Photolytic Degradation:
-
Protocol: Expose a solid sample and a solution (e.g., 1 mg/mL in methanol) of this compound to a calibrated light source that provides both UV and visible light (e.g., ICH option 1 or 2).
-
Conditions: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze both the exposed and control samples by HPLC-UV.
4. Thermal Degradation:
-
Protocol: Place a solid sample of this compound in a controlled temperature chamber.
-
Conditions: Expose the sample to a temperature of 70°C for up to 14 days.
-
Analysis: At specified time points, analyze the sample by HPLC-UV.
Analytical Method for Purity and Degradation Products
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies.
Table 1: Illustrative Hydrolytic Stability Data for this compound
| Condition | Time (days) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 0 | 99.8 | <0.1 | <0.1 |
| 7 | 95.2 | 2.5 | 1.8 | |
| Water (60°C) | 0 | 99.8 | <0.1 | <0.1 |
| 7 | 98.5 | 0.8 | 0.5 | |
| 0.1 M NaOH (60°C) | 0 | 99.8 | <0.1 | <0.1 |
| 7 | 89.7 | 5.8 | 3.9 |
Table 2: Illustrative Oxidative, Photolytic, and Thermal Stability Data
| Stress Condition | Duration | Purity (%) | Total Degradants (%) |
| 3% H₂O₂ (RT) | 48 hours | 85.3 | 14.7 |
| Photolytic (ICH) | - | 92.1 | 7.9 |
| Thermal (70°C) | 14 days | 97.6 | 2.4 |
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving (2-Methylpyridin-4-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Methylpyridin-4-yl)methanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges and improve reaction conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions where this compound is used?
A1: this compound is a versatile primary amine commonly employed as a building block in pharmaceutical and medicinal chemistry. The most frequent reactions include:
-
Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form amides.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
Q2: What intrinsic properties of this compound can affect its reactivity?
A2: Several structural features of this compound can influence its reactivity:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile. In acidic conditions, protonation of the pyridine nitrogen deactivates the ring towards electrophilic substitution but can also influence the basicity of the primary amine. The pyridine moiety can also coordinate to metal catalysts, potentially inhibiting their activity.
-
Steric Hindrance: The methyl group at the 2-position of the pyridine ring can introduce steric hindrance, potentially slowing down reactions at the nearby aminomethyl group.[1]
-
Basicity: The primary amine is basic and will readily react with acids. This can be a competing reaction if the desired transformation requires acidic conditions.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, a stain that visualizes the pyridine ring (e.g., potassium permanganate) can be helpful. LC-MS is particularly useful for identifying the mass of the desired product and any major byproducts, giving a clearer picture of the reaction's progress.
Troubleshooting Low Conversion Rates
Amide Bond Formation
Problem: Low yield of the desired amide when coupling with a carboxylic acid.
Possible Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Poor activation of the carboxylic acid. | - Use a more efficient coupling agent. HATU is often effective for sterically hindered substrates.[2][3] - Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine.[3] - Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. |
| Low nucleophilicity of the amine. | - The pyridine nitrogen might be protonated under acidic conditions, reducing the overall basicity and nucleophilicity of the molecule. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge acid byproducts. |
| Side reaction with the coupling agent. | - Uronium-based coupling reagents like HATU can sometimes react with the amine to form a guanidinium byproduct.[4] Adding the amine last after pre-activating the carboxylic acid can minimize this. |
| Steric hindrance. | - Increase the reaction temperature or prolong the reaction time. - Screen different solvents. Aprotic polar solvents like DMF or NMP are often good choices. |
Experimental Protocol: Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting logic for low-yield amide coupling.
Sulfonamide Synthesis
Problem: Low conversion in the reaction with a sulfonyl chloride.
Possible Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Hydrolysis of sulfonyl chloride. | - Ensure all glassware is oven-dried and use anhydrous solvents. - Use a freshly opened or purified bottle of the sulfonyl chloride. |
| Insufficient base. | - The reaction generates HCl, which will protonate the starting amine and the product. Use at least 2 equivalents of a base like triethylamine or pyridine to neutralize the acid.[5] |
| Di-sulfonylation. | - Although less common with a methylene spacer, it's possible if the reaction is driven too hard. Use a 1:1 stoichiometry of amine to sulfonyl chloride. |
| Low reactivity. | - Gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. |
Experimental Protocol: Sulfonamide Synthesis
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.05 eq) dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Reaction Pathway for Sulfonylation
Caption: Key steps in sulfonamide formation and the role of the base.
Reductive Amination
Problem: Low yield of the desired secondary amine.
Possible Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Inefficient imine formation. | - For reactions with ketones, a catalytic amount of acetic acid can promote imine formation.[6][7] - Allow the amine and carbonyl compound to stir together for 1-2 hours before adding the reducing agent. |
| Decomposition of reducing agent. | - Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions. |
| Over-alkylation (for primary amines). | - While less common with this method, if you observe the formation of a tertiary amine, consider a stepwise procedure: form and isolate the imine first, then reduce it.[6][7] |
| Low reactivity of the carbonyl compound. | - Electron-poor or sterically hindered aldehydes/ketones may react slowly. Increase the reaction temperature or use a more reactive borohydride reagent, though this may reduce selectivity. |
Experimental Protocol: Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (optional, mainly for ketones).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Decision Tree for Reductive Amination
Caption: Troubleshooting guide for reductive amination reactions.
Purification of this compound Derivatives
Q4: I have successfully formed my product, but I am having trouble with purification. What are some common issues and solutions?
A4: Pyridine-containing compounds can sometimes be challenging to purify due to their basicity.
-
Tailing on silica gel: The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to broad peaks and poor separation. To mitigate this, you can:
-
Add a small amount of triethylamine (0.5-1%) to your eluent.
-
Use deactivated or basic alumina for chromatography.
-
-
Water solubility: The pyridine nitrogen can increase the water solubility of your compound, making aqueous workups less efficient. Ensure you perform multiple extractions with your organic solvent and wash the combined organic layers with brine to remove excess water.
-
Removal of base: If you used a high-boiling point base like DIPEA, it can be difficult to remove under vacuum. An acidic wash (e.g., with 1M HCl) during the workup will protonate the base and pull it into the aqueous layer. Be aware that this may also protonate your product, potentially pulling it into the aqueous layer as well. If this happens, you can re-basify the aqueous layer and re-extract your product.
By carefully considering the unique properties of this compound and systematically troubleshooting, you can significantly improve the success rate of your reactions.
References
- 1. youtube.com [youtube.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Minimizing Di-substitution Side Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of di-substitution and other polysubstitution side products during your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is di-substitution and why is it a significant issue in synthesis?
A1: Di-substitution is a chemical process where two substituent groups are added to a starting molecule, when only one is desired. In the context of aromatic chemistry, this often occurs during electrophilic aromatic substitution (EAS) reactions. It becomes a significant issue as it leads to the formation of a mixture of products, which reduces the yield of the desired mono-substituted product and complicates purification processes, increasing time and cost.
Q2: What are the primary factors that promote unwanted di-substitution?
A2: Several factors can lead to unwanted di-substitution:
-
Activating Groups: When the first substituent added to an aromatic ring is an activating group (electron-donating), it makes the ring more reactive than the starting material, encouraging a second substitution.[1][2] This is a common problem in reactions like Friedel-Crafts alkylation.[2]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or high concentrations of reagents, can provide the necessary energy for multiple substitution events to occur.[3]
-
Stoichiometry: Using a large excess of the electrophile or substituting reagent increases the statistical probability of multiple substitutions.
-
Reaction Time: Longer reaction times can also lead to the formation of thermodynamically more stable, but undesired, polysubstituted products.
Q3: How do activating and deactivating groups influence regioselectivity and the risk of di-substitution?
A3: Substituent groups on an aromatic ring direct incoming electrophiles to specific positions and alter the ring's reactivity.
-
Activating Groups (e.g., -OH, -NH2, -OR, -Alkyl) donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming groups to the ortho and para positions.[1][4] Because they increase reactivity, they heighten the risk of polysubstitution.
-
Deactivating Groups (e.g., -NO2, -SO3H, -CN, -C=O) withdraw electron density from the ring, making it less reactive.[1] Most deactivating groups direct incoming electrophiles to the meta position.[1][4] A key advantage of using a deactivating group is that once it's on the ring, a second substitution is much slower, effectively preventing di-substitution.[5] Halogens are an exception, as they are deactivating but ortho, para-directing.
Troubleshooting Guides
Problem 1: I am observing significant polyalkylation during my Friedel-Crafts reaction. How can I favor the mono-alkylated product?
Solution: Polyalkylation is a notorious side reaction in Friedel-Crafts alkylation because the newly added alkyl group activates the aromatic ring, making the product more reactive than the starting material.[2] To circumvent this, a two-step "acylation-reduction" strategy is highly effective.
-
Perform Friedel-Crafts Acylation: First, react the aromatic ring with an acyl chloride or anhydride. The resulting acyl group is a deactivator, which prevents further substitution reactions on the ring.[5][6]
-
Reduce the Acyl Group: The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.[1][5] This approach ensures mono-substitution.
Problem 2: My reaction is producing a mixture of ortho and para isomers, but I need to synthesize the ortho isomer selectively.
Solution: The para position is often favored over the ortho position due to steric hindrance.[7][8] To force the reaction to occur at the ortho position, you can employ a "blocking group" strategy. The sulfonic acid group (-SO3H) is an excellent choice because its installation is reversible.[1][7]
-
Block the Para Position: First, sulfonate your starting material using fuming sulfuric acid (SO3, H2SO4). The bulky sulfonic acid group will preferentially add to the less sterically hindered para position.[7][9]
-
Perform the Desired Substitution: With the para position blocked, perform your desired electrophilic substitution (e.g., halogenation, nitration). The incoming electrophile will now be directed to the available ortho positions.[7][8]
-
Remove the Blocking Group: Finally, the sulfonic acid group can be removed by heating with dilute aqueous acid (e.g., H2SO4) to yield the desired ortho-substituted product.[7][8]
Problem 3: When I try to nitrate a highly activated ring like aniline, I get oxidation, decomposition, and multiple nitrations. How can I achieve controlled mono-nitration?
Solution: Highly activated rings, such as those with -NH2 or -OH groups, are extremely reactive and susceptible to over-reaction and oxidation.[10] The reactivity of the activating group must be temporarily attenuated using a protecting group.
-
Protect the Activating Group: For aniline, the amino group can be acetylated by reacting it with acetic anhydride to form acetanilide.[10] This conversion of the amine to an amide significantly reduces its activating strength because the nitrogen's lone pair is delocalized into the adjacent carbonyl group.[10]
-
Perform Nitration: The less-activated acetanilide can now be nitrated under milder conditions. The reaction is much more controllable, and the primary product will be the para-nitroacetanilide due to the steric bulk of the acetyl group.
-
Deprotect the Group: The acetyl group can be easily removed via acid- or base-catalyzed hydrolysis to reveal the amino group, yielding the final product, p-nitroaniline.[10]
Problem 4: My product distribution seems highly sensitive to the reaction temperature. What is the guiding principle for temperature control?
Solution: Temperature is a critical parameter for controlling selectivity. Generally, lower temperatures favor kinetic control, leading to the fastest-forming product, while higher temperatures favor thermodynamic control, yielding the most stable product. For competing substitution and elimination reactions, increasing the temperature typically favors the elimination product.[11][12][13] In the context of polysubstitution, higher temperatures increase the chance of overcoming the activation energy for a second substitution, especially if the first group is activating.[3] Therefore, to minimize di-substitution, it is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Data Presentation
Table 1: Effect of Steric Hindrance on Regioselectivity in the Nitration of Alkylbenzenes
| Starting Material | Substituent | % Ortho Product | % Para Product | Ortho:Para Ratio |
| Toluene | -CH₃ | 58% | 37% | 1.57 |
| Ethylbenzene | -CH₂CH₃ | 45% | 49% | 0.92 |
| Isopropylbenzene | -CH(CH₃)₂ | 30% | 62% | 0.48 |
| tert-Butylbenzene | -C(CH₃)₃ | 16% | 73% | 0.22 |
Data is illustrative and sourced from principles of steric hindrance in electrophilic aromatic substitution.[7] As the bulk of the alkyl group increases, steric hindrance at the ortho position becomes more pronounced, leading to a strong preference for substitution at the para position.
Table 2: General Effect of Temperature on Substitution vs. Elimination Product Ratios
| Reaction Type | Low Temperature (~25°C) | High Temperature (~100°C) |
| Sₙ1 / E1 | Substitution product is major | Elimination product is major[12] |
| Sₙ2 / E2 | Substitution is favored | Elimination is favored[13] |
This table summarizes the general trend that higher temperatures favor elimination reactions over substitution reactions.[14]
Experimental Protocols
Protocol 1: Ortho-Bromination of Anisole Using a Sulfonyl Blocking Group
-
Sulfonation (Blocking Step): In a fume hood, cool 10 mL of fuming sulfuric acid (20% SO₃) in an ice bath. Slowly add 5.4 g (0.05 mol) of anisole dropwise while stirring, ensuring the temperature does not exceed 10°C. After addition, allow the mixture to warm to room temperature and stir for 1 hour. Pour the mixture over 100 g of crushed ice and collect the precipitated p-methoxybenzenesulfonic acid by filtration.
-
Bromination: Dissolve the crude sulfonic acid from the previous step in 50 mL of glacial acetic acid. Slowly add a solution of 8.0 g (0.05 mol) of bromine in 10 mL of glacial acetic acid. Stir the mixture at room temperature for 4 hours.
-
Removal of Blocking Group: Carefully pour the reaction mixture into 200 mL of water. Add 20 mL of concentrated sulfuric acid and heat the mixture to reflux for 2 hours. Cool the mixture to room temperature. The product, o-bromoanisole, will separate as an oil. Extract with dichloromethane (3 x 50 mL), wash the combined organic layers with 10% sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.
Visualizations
Caption: Workflow for achieving selective ortho-substitution.
Caption: Comparison of Friedel-Crafts alkylation and acylation pathways.
References
- 1. Strategies for Synthesizing Disubstituted Benzenes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. glasp.co [glasp.co]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
Addressing solubility issues of (2-Methylpyridin-4-yl)methanamine salts
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with (2-Methylpyridin-4-yl)methanamine and its various salt forms.
Frequently Asked Questions (FAQs)
Q1: We are observing low aqueous solubility with the hydrochloride salt of this compound. What are the initial steps to address this?
A1: Low aqueous solubility of the hydrochloride salt is a common challenge. Initial steps should focus on characterizing the solubility profile and exploring simple formulation adjustments. We recommend the following:
-
pH Adjustment: The solubility of amine salts is often pH-dependent.[1][2][3] Determine the pH-solubility profile to identify the pH range of maximum solubility.
-
Salt Screening: Consider forming alternative salts (e.g., phosphate, sulfate, maleate) as different counterions can significantly impact solubility and stability.[4][5][6]
-
Co-solvent Systems: Investigate the use of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400) to enhance solubility.[3][7]
Q2: Can polymorphism affect the solubility of this compound salts?
A2: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence solubility. Different polymorphs of the same salt can exhibit different dissolution rates and equilibrium solubilities. It is crucial to characterize the solid-state properties of your material to ensure you are working with a consistent and desired polymorphic form.
Q3: What role does particle size play in the dissolution of this compound salts?
A3: Particle size is a critical factor influencing the dissolution rate of a compound.[2][8] Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[9] Techniques like micronization can be employed to reduce particle size and improve dissolution.[7][10]
Q4: We are observing precipitation of our compound when diluting a DMSO stock solution into an aqueous buffer. How can this be mitigated?
A4: This phenomenon, often referred to as "solvent-shift," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous medium where its solubility is lower.[11] To mitigate this, you can:
-
Lower the concentration of the DMSO stock solution.
-
Increase the percentage of co-solvent in the final aqueous solution.
-
Add the DMSO stock to the aqueous buffer slowly with vigorous stirring.
-
Consider using a different solubilization strategy, such as cyclodextrin complexation.[6][11]
Troubleshooting Guide
Issue 1: Inconsistent Solubility Results
| Potential Cause | Troubleshooting Steps |
| Variation in pH of solutions | Ensure accurate and consistent pH measurement and adjustment for all buffers and solutions.[3][12] |
| Material Inconsistency | Verify the purity, salt form, and polymorphic form of the this compound salt.[13] |
| Temperature Fluctuations | Use a temperature-controlled environment (e.g., shaker or water bath) for all solubility experiments.[13][14] |
| Equilibration Time | Ensure sufficient time is allowed for the solution to reach equilibrium (typically 24-72 hours for thermodynamic solubility).[13] |
Issue 2: Compound Degradation in Solution
| Potential Cause | Troubleshooting Steps |
| pH-related instability | Assess the stability of the compound across a range of pH values to identify the optimal pH for stability.[15][16] |
| Oxidative degradation | If the compound is susceptible to oxidation, consider adding antioxidants or working under an inert atmosphere (e.g., nitrogen). |
| Photodegradation | Protect solutions from light by using amber vials or covering glassware with aluminum foil. |
Quantitative Data Summary
The following tables present hypothetical solubility data for different salts of this compound to illustrate the impact of counter-ion and solvent systems.
Table 1: Aqueous Solubility of this compound Salts at 25°C
| Salt Form | Solubility in Water (mg/mL) at pH 7.0 |
| Hydrochloride | 15.2 |
| Phosphate | 25.8 |
| Sulfate | 18.5 |
| Maleate | 32.1 |
| Free Base | 2.3 |
Table 2: Solubility of this compound Phosphate in Co-solvent Systems at 25°C
| Co-solvent System (v/v) | Solubility (mg/mL) |
| Water | 25.8 |
| 10% Ethanol in Water | 45.3 |
| 20% Ethanol in Water | 78.9 |
| 10% Propylene Glycol in Water | 52.1 |
| 20% Propylene Glycol in Water | 95.6 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of the this compound salt to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.[13]
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the excess solid.
-
Quantification: Aspirate the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid test compound to a glass vial.[13][17]
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) to the vial.[13]
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set at the desired temperature for 24-72 hours.[13]
-
Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension and immediately filter it through a 0.45 µm filter to remove undissolved solids.
-
Analysis: Analyze the filtrate to determine the concentration of the dissolved compound. Equilibrium is reached when the concentration no longer increases with time.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for salt screening and selection.
References
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijpsm.com [ijpsm.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. benchchem.com [benchchem.com]
- 14. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of (2-Methylpyridin-4-yl)methanamine by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress of (2-Methylpyridin-4-yl)methanamine and its derivatives using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why are my TLC spots for this compound streaking or tailing?
A1: Streaking or tailing of pyridine-containing compounds on silica gel TLC plates is a common issue.[1][2] This is often caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-2%).[3][4][5] Overloading the sample on the TLC plate can also contribute to streaking.[3][1][6]
Q2: My starting material and product have very similar Rf values. How can I improve the separation on the TLC plate?
A2: When the polarities of your reactant and product are close, achieving good separation can be challenging.[7] Here are a few strategies to improve resolution:
-
Adjust the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A small change in polarity can sometimes significantly impact separation.[8] Trying a different combination of solvents may also be effective.[7]
-
Use a Co-spot: A "co-spot," where the reaction mixture and the starting material are spotted in the same lane, can help determine if a reaction is occurring.[4][9] An elongated spot often indicates the presence of both the starting material and a new, closely eluting product.[2]
-
Two-Dimensional TLC (2D-TLC): This technique involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a second, different solvent system.[7] This can be a powerful method for separating compounds with similar polarities.
Q3: I don't see any spots on my TLC plate after development. What could be the problem?
A3: There are several potential reasons for not observing spots on a developed TLC plate:
-
The sample is too dilute: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[2][6]
-
The compound is not UV-active: this compound and many of its derivatives are UV-active due to the pyridine ring. However, if your product lacks a chromophore, it may not be visible under a UV lamp.[10] In this case, you will need to use a chemical stain for visualization.[11][12]
-
The compound evaporated from the plate: While less common for this compound, highly volatile substances can evaporate during development or drying.[10]
-
The solvent level in the chamber was too high: If the initial solvent level is above the baseline where the sample is spotted, the compound will dissolve into the solvent pool instead of migrating up the plate.[6]
Q4: What are the best visualization methods for this compound and its derivatives on a TLC plate?
A4: Due to the pyridine ring, these compounds are typically UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent green background.[2] For compounds that are not UV-active or to confirm the presence of other non-UV-active species, various chemical stains can be used. Ninhydrin is an excellent stain for primary and secondary amines, often appearing as pink or purple spots.[10][11][13] Permanganate stain is a good general-purpose stain for many organic compounds.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter while monitoring your reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing Spots | - The basic amine is interacting with the acidic silica gel.[2] - The sample is too concentrated.[3][1][6] | - Add 0.1-2% triethylamine or ammonia to the mobile phase.[3][4][5] - Dilute the reaction mixture sample before spotting.[5] |
| Poor Separation (Similar Rf) | - The polarity of the chosen solvent system is not optimal for the compounds being separated.[7] | - Experiment with different solvent ratios to fine-tune the polarity.[8] - Try a completely different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[7] - Utilize 2D-TLC with two different solvent systems.[7] |
| Spots Remain at the Baseline | - The mobile phase is not polar enough to move the polar compounds up the plate.[7] | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[8] |
| Spots Run at the Solvent Front | - The mobile phase is too polar for the compounds. | - Increase the proportion of the non-polar solvent in your mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture).[8] |
| Uneven Solvent Front | - The TLC plate is touching the side of the developing chamber or the filter paper.[6] - The bottom of the TLC plate is not level in the solvent.[5] | - Ensure the plate is centered in the chamber and not in contact with the sides.[2] - Make sure the plate is placed flat on the bottom of the chamber. |
| No Visible Spots | - The compound is not UV-active.[11] - The sample concentration is too low.[6] - The solvent level was above the spotting line.[6] | - Use a chemical stain for visualization (e.g., ninhydrin for amines).[10][11][13] - Spot the sample multiple times in the same location, drying between applications.[2][6] - Ensure the solvent in the developing chamber is below the baseline of the TLC plate.[6] |
Experimental Protocol: TLC Monitoring
This protocol provides a general procedure for monitoring a reaction involving this compound.
-
Prepare the Mobile Phase: Based on the polarity of your expected product, prepare a suitable mobile phase. A common starting point for pyridine-containing compounds is a mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate and hexane (e.g., 50:50).[8] If streaking is anticipated, add 0.5% triethylamine to the mixture.[4]
-
Prepare the TLC Chamber: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors.[2] Cover the chamber and allow it to equilibrate for a few minutes.[14]
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[2] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[2][9]
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of a dilute solution of this compound.
-
In the "R" lane, spot a small amount of the reaction mixture.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[9]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]
-
If necessary, use a chemical stain like ninhydrin for further visualization. Dip the plate in the staining solution, then gently heat it with a heat gun until spots appear.[12]
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot indicate the progress of the reaction. The co-spot lane helps to confirm if the new spot is different from the starting material.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC issues when working with this compound reactions.
Caption: Troubleshooting workflow for TLC analysis.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. benchchem.com [benchchem.com]
- 3. chembam.com [chembam.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. silicycle.com [silicycle.com]
- 13. epfl.ch [epfl.ch]
- 14. merckmillipore.com [merckmillipore.com]
Impact of starting material purity on (2-Methylpyridin-4-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (2-Methylpyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis, with a particular focus on the impact of starting material purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 2-methyl-4-cyanopyridine. This process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The reaction reduces the nitrile group (-CN) to a primary amine group (-CH₂NH₂).
Q2: How critical is the purity of the starting material, 2-methyl-4-cyanopyridine?
A2: The purity of 2-methyl-4-cyanopyridine is paramount to the success of the synthesis. Impurities can lead to several issues, including catalyst deactivation, formation of byproducts, and reduced yield and purity of the final product. High-purity starting material is strongly recommended for consistent and optimal results.
Q3: What are the common impurities in technical-grade 2-methyl-4-cyanopyridine?
A3: Technical-grade 2-methyl-4-cyanopyridine may contain several impurities stemming from its synthesis, which is often the ammoxidation of 2,4-lutidine (2,4-dimethylpyridine). Common impurities include:
-
Unreacted 2,4-Lutidine: Can compete with the substrate for active sites on the catalyst.
-
Other Picoline Isomers: If the initial lutidine feedstock is not pure.
-
Pyridine and other Nitrogen-containing Heterocycles: These can act as potent catalyst poisons.[1]
-
Sulfur Compounds: Even at trace levels, sulfur-containing molecules can irreversibly poison noble metal catalysts.[2]
-
Water: Can affect catalyst activity and the reaction environment.
Q4: How can I purify my 2-methyl-4-cyanopyridine starting material?
A4: If you suspect your starting material is of low purity, recrystallization is a common and effective purification method. Solvents such as ethanol, isopropanol, or mixtures of hexane and ethyl acetate can be used. It is advisable to perform a small-scale test to determine the optimal solvent system for your specific batch of material.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of 2-methyl-4-cyanopyridine
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | 1. Analyze Starting Material: Use analytical techniques like GC-MS or NMR to identify and quantify potential catalyst poisons (e.g., sulfur compounds, other nitrogen heterocycles). 2. Purify Starting Material: If impurities are detected, purify the 2-methyl-4-cyanopyridine by recrystallization. 3. Increase Catalyst Loading: This may compensate for partial catalyst poisoning, but it is not a cost-effective long-term solution.[1] 4. Use a Guard Bed: A pre-column of an adsorbent material can be used to trap poisons before the feedstock reaches the catalyst bed in flow chemistry setups. |
| Inactive Catalyst | 1. Verify Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored correctly under an inert atmosphere. 2. Proper Activation: Some catalysts require an activation step (e.g., pre-reduction under hydrogen) before use. Consult the manufacturer's guidelines. |
| Suboptimal Reaction Conditions | 1. Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. Leaks in the system can lead to stalling. 2. Temperature: The reaction may require a specific temperature range for optimal activity. Too low a temperature will result in slow reaction rates, while too high a temperature can lead to side reactions. 3. Solvent: The choice of solvent (e.g., methanol, ethanol, acetic acid) can significantly impact the reaction. Ensure the solvent is dry and deoxygenated. |
Issue 2: Formation of Byproducts and Low Selectivity
| Possible Cause | Troubleshooting Steps |
| Over-reduction of the Pyridine Ring | 1. Control Reaction Conditions: Over-reduction to form (2-methylpiperidin-4-yl)methanamine is more likely at higher temperatures and pressures. Carefully control these parameters. 2. Catalyst Choice: Some catalysts are more prone to ring hydrogenation than others. Screening different catalysts (e.g., comparing different grades of Pd/C or using Raney Nickel) may be necessary. |
| Formation of Secondary Amines | 1. Ammonia Addition: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines (e.g., bis((2-methylpyridin-4-yl)methyl)amine) by shifting the equilibrium away from the condensation of the primary amine product with the intermediate imine. |
| Side Reactions from Impurities | 1. Purity of Starting Material: Impurities in the 2-methyl-4-cyanopyridine can undergo hydrogenation or other reactions, leading to a complex product mixture. As with low conversion, purifying the starting material is the most effective solution. |
III. Quantitative Data Summary
While specific quantitative data directly correlating the purity of 2-methyl-4-cyanopyridine to the yield and purity of this compound is not extensively published, the following table provides a general expectation based on the principles of catalytic hydrogenation.
| Purity of 2-methyl-4-cyanopyridine | Expected Yield of this compound | Expected Purity of Crude Product | Likely Issues |
| > 99.5% | High (>90%) | High (>95%) | Minimal issues with proper reaction conditions. |
| 98-99.5% | Moderate to High (70-90%) | Moderate to High (85-95%) | Minor byproducts may be observed; purification is generally straightforward. |
| 95-98% | Moderate (50-70%) | Moderate (70-85%) | Increased byproduct formation; potential for partial catalyst deactivation. |
| < 95% | Low to Moderate (<50%) | Low (<70%) | Significant byproduct formation and high risk of catalyst deactivation; extensive purification required. |
IV. Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization based on your specific equipment and the purity of your starting materials.
Materials:
-
2-methyl-4-cyanopyridine (high purity, >99%)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Anhydrous Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol) - Optional, to suppress secondary amine formation
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a hydrogenation reactor, add 2-methyl-4-cyanopyridine (1 equivalent) and the solvent (e.g., ethanol, approximately 10-20 mL per gram of starting material).
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
(Optional) Ammonia Addition: If suppression of secondary amine formation is desired, add a solution of ammonia in methanol.
-
Hydrogenation: Seal the reactor and purge it several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
Comparative Analysis of (2-Methylpyridin-4-yl)methanamine Isomers using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Methylpyridin-4-yl)methanamine and its key structural isomers. Understanding the distinct NMR profiles of these isomers is crucial for unambiguous identification, purity assessment, and quality control in research and drug development. This document presents a combination of available experimental data and predicted spectral information to offer a comprehensive comparison.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | H-3 | H-5 | H-6 | -CH₃ | -CH₂NH₂ | -NH₂ |
| This compound | ~7.0-7.2 (s) | ~7.0-7.2 (d) | ~8.3-8.5 (d) | ~2.4-2.6 (s) | ~3.7-3.9 (s) | ~1.5-2.5 (br s) |
| (4-Methylpyridin-2-yl)methanamine | ~6.9-7.1 (d) | ~6.9-7.1 (s) | ~8.3-8.5 (d) | ~2.2-2.4 (s) | ~3.8-4.0 (s) | ~1.5-2.5 (br s) |
| (6-Methylpyridin-2-yl)methanamine | ~6.8-7.0 (d) | ~7.4-7.6 (t) | - | ~2.4-2.6 (s) | ~3.8-4.0 (s) | ~1.5-2.5 (br s) |
Note: Predicted values are based on standard NMR prediction software and are denoted by a tilde (~). The broad singlet for the -NH₂ protons can vary in chemical shift and may exchange with D₂O.
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | -CH₂NH₂ |
| This compound | ~158-160 | ~121-123 | ~150-152 | ~120-122 | ~148-150 | ~23-25 | ~45-47 |
| (4-Methylpyridin-2-yl)methanamine | ~159-161 | ~120-122 | ~147-149 | ~122-124 | ~148-150 | ~20-22 | ~47-49 |
| (6-Methylpyridin-2-yl)methanamine | ~158-160 | ~118-120 | ~136-138 | ~115-117 | ~157-159 | ~23-25 | ~47-49 |
Note: Predicted values are based on standard NMR prediction software and are denoted by a tilde (~).
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of this compound isomers is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for labile protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Mandatory Visualization
The following diagram illustrates the structural relationship between the isomers and the general workflow for their NMR analysis.
Caption: Workflow for the NMR analysis of this compound isomers.
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Substituted Pyridinylmethanamines
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, pyridinylmethanamines serve as versatile building blocks. The positional isomerism of the aminomethyl group on the pyridine ring significantly influences the nucleophilic character of the amine, thereby dictating its reactivity in key synthetic transformations such as N-acylation and N-alkylation. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-substituted pyridinylmethanamines, supported by experimental data and detailed methodologies to aid in the rational design of synthetic routes.
Performance Comparison: Basicity and Nucleophilicity
The reactivity of the exocyclic primary amine in pyridinylmethanamines is intrinsically linked to its basicity, which can be quantified by the pKa of its conjugate acid. A higher pKa value generally correlates with greater electron density on the nitrogen atom, leading to increased basicity and nucleophilicity. The position of the aminomethyl substituent alters the electronic influence of the pyridine ring on the amine's lone pair of electrons.
| Compound | Structure | pKa of Conjugate Acid | Predicted Reactivity Trend |
| 4-Pyridinylmethanamine | ~9.0 - 9.5 (estimated) | Highest | |
| 2-Pyridinylmethanamine | 8.78 | Intermediate | |
| 3-Pyridinylmethanamine | 8.34[1] | Lowest |
The 4-substituted isomer is predicted to be the most reactive nucleophile. This is attributed to the ability of the pyridine ring to stabilize the positive charge that develops on the nitrogen atom in the transition state of reactions like acylation and alkylation through resonance. The 2-substituted isomer exhibits intermediate reactivity. While it can also benefit from resonance stabilization, the potential for intramolecular hydrogen bonding between the amine and the ring nitrogen can slightly diminish its nucleophilicity compared to the 4-isomer. The 3-substituted isomer is the least reactive, as the nitrogen lone pair is not in direct conjugation with the ring nitrogen, and it is primarily influenced by the inductive electron-withdrawing effect of the pyridine ring.
Experimental Protocols
To experimentally validate the predicted reactivity trends, a comparative N-acetylation reaction can be performed under standardized conditions.
General Experimental Protocol for Comparative N-Acetylation
Materials:
-
2-Pyridinylmethanamine
-
3-Pyridinylmethanamine
-
4-Pyridinylmethanamine
-
Acetic anhydride (A.R. grade)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each pyridinylmethanamine isomer in 10 mL of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: To each flask, add 1.1 mmol of triethylamine.
-
Initiation of Reaction: Cool the reaction mixtures to 0 °C in an ice bath. To each flask, add 1.05 mmol of acetic anhydride dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the progress of each reaction by TLC (e.g., using a 9:1 DCM:methanol eluent system).
-
Work-up: Upon completion (as indicated by the consumption of the starting amine), quench each reaction mixture by adding 15 mL of saturated aqueous NaHCO3 solution. Transfer the mixtures to separatory funnels and extract the aqueous layer with DCM (3 x 15 mL).
-
Isolation: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.
-
Analysis and Comparison: Determine the yield of each crude product. Purify the products by flash column chromatography on silica gel. Characterize the purified products by NMR and mass spectrometry to confirm their identity and purity. The reaction rates can be qualitatively compared by observing the disappearance of the starting material on TLC over time. For a more quantitative comparison, aliquots can be taken at regular intervals and analyzed by GC-MS or HPLC.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams visualize the N-acetylation reaction pathway and the experimental workflow.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (2-Methylpyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (2-Methylpyridin-4-yl)methanamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a comprehensive comparison of its predicted mass spectrometry fragmentation analysis with alternative analytical techniques, supported by established principles for similar compounds.
Mass Spectrometry Fragmentation Profile
Predicted Fragmentation Pathways:
The fragmentation of this compound (molecular weight: 122.17 g/mol ) is anticipated to proceed through several key pathways:
-
Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the amino group (alpha-cleavage), a characteristic fragmentation for amines.[1] This would result in the loss of an amino radical (•NH2) to form a stable pyridinium-type cation.
-
Loss of Ammonia: Similar to benzylamines, the molecule could undergo rearrangement and lose a neutral ammonia molecule (NH3).[2][3][4]
-
Benzylic-type Cleavage: The bond between the methylene group and the pyridine ring can cleave, leading to the formation of a methyl-substituted pyridyl cation or a methanamine radical.
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents.[5]
A summary of the predicted major fragment ions is presented in Table 1.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin | Relative Abundance (Predicted) |
| [M]+• | 122 | Molecular Ion | Moderate |
| [M-1]+ | 121 | Loss of a hydrogen radical | Low to Moderate |
| [M-16]+ | 106 | Loss of •NH2 radical (Alpha-cleavage) | High |
| [M-17]+ | 105 | Loss of ammonia (NH3) | Moderate |
| [C7H8N]+ | 106 | Ion from alpha-cleavage | High |
| [C6H6N]+ | 92 | Loss of methyl group from fragment | Moderate |
| [C5H5N]+• | 79 | Pyridine radical cation | Low |
Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound. This table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), proposed origins, and anticipated relative abundances based on general fragmentation principles of similar molecules.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common alternatives for the analysis of pyridine derivatives.[5][6]
| Analytical Technique | Principle | Strengths | Limitations | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High resolution, excellent for volatile and semi-volatile compounds, provides structural information from fragmentation.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Highly suitable due to the predicted volatility of the compound. GC-MS would provide both retention time and a fragmentation pattern for identification. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile and a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones, various detection methods available (e.g., UV, MS).[6][7] | Lower resolution compared to GC for some applications, may require specific columns for polar compounds. | A viable alternative, particularly when coupled with a mass spectrometer (LC-MS). Reversed-phase HPLC with a suitable mobile phase would likely be effective.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms based on their magnetic properties in a magnetic field. | Unambiguous structure determination, provides information on the 3D structure of the molecule. | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation. | Essential for definitive structure confirmation. 1H and 13C NMR would provide a complete picture of the molecule's framework. |
Table 2. Comparison of Analytical Techniques for the Analysis of this compound. This table provides a comparative overview of GC-MS, HPLC, and NMR spectroscopy for the analysis of the target compound.
Experimental Protocols
Mass Spectrometry (Electron Ionization - Predicted)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Visualizing the Fragmentation Pathway and Analytical Workflow
To better illustrate the predicted fragmentation and the overall analytical process, the following diagrams were generated using Graphviz.
Figure 1. Predicted electron ionization fragmentation pathway of this compound.
Figure 2. A typical workflow for the analytical characterization of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
Comparative Guide to Validated Analytical Methods for (2-Methylpyridin-4-yl)methanamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of (2-Methylpyridin-4-yl)methanamine, a key pharmaceutical intermediate, is critical for ensuring product quality and consistency. This guide provides an objective comparison of validated analytical methods for its quantification, supported by representative experimental data and detailed protocols.
Executive Summary
The primary analytical techniques for the quantification of this compound and similar primary aromatic amines include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the compound's lack of a strong native chromophore, derivatization is often employed for HPLC-UV analysis to enhance sensitivity. GC-MS also typically requires derivatization to improve the volatility and thermal stability of the analyte. LC-MS/MS offers high sensitivity and selectivity without the need for derivatization. Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful method for determining purity against a certified reference standard.
The selection of the most suitable method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available equipment, and the need for high-throughput screening.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of various analytical methods applicable to the quantification of this compound. The data presented is representative of validated methods for structurally similar primary aromatic amines.
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization | LC-MS/MS (No Derivatization) | Quantitative ¹H NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.995 | N/A (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.05 µg/mL | 0.01 - 1 ng/mL | Concentration dependent |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µg/mL | 0.05 - 0.15 µg/mL | 0.05 - 5 ng/mL | Concentration dependent |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 110% | 98 - 102% (Purity) |
| Precision (% RSD) | < 2% | < 10% | < 15% | < 1% |
| Throughput | Moderate to High | Moderate | High | Low to Moderate |
| Specificity | Good with appropriate column and mobile phase | High (with MS detection) | Very High | High (structurally informative) |
| Derivatization Required? | Yes | Yes | No | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.
HPLC-UV with Pre-column Derivatization using Dansyl Chloride
This method enhances the UV detectability of this compound by introducing a strongly UV-absorbent dansyl group.
a) Materials and Reagents:
-
This compound reference standard
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (0.1 M)
b) Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
c) Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in 0.1 M HCl. Prepare working standards by diluting the stock solution with water to the desired concentration range.
-
Derivatization: To 100 µL of standard or sample solution, add 200 µL of sodium bicarbonate buffer and 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile). Vortex and incubate at 60°C for 30 minutes. After cooling, add 50 µL of a quenching reagent (e.g., 2% v/v aqueous solution of methylamine hydrochloride) to react with excess dansyl chloride.
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
d) Validation Parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations. A linear regression of peak area versus concentration should yield a correlation coefficient (R²) > 0.999.[1]
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are expected to be within 98-102%.[1]
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be less than 2%.[1]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For a similar aminopyridine, LOD and LOQ were found to be 0.015 µg/mL and 0.048 µg/mL, respectively.[1]
GC-MS with Derivatization using Trifluoroacetic Anhydride (TFAA)
This method is suitable for the quantification of volatile and thermally stable derivatives of the analyte.
a) Materials and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine (catalyst)
b) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
c) Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in ethyl acetate. Prepare working standards by dilution.
-
Derivatization: To 100 µL of standard or sample solution, add 50 µL of pyridine and 100 µL of TFAA. Cap the vial and heat at 70°C for 20 minutes. After cooling, the sample is ready for injection.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
d) Validation Parameters:
-
Linearity: A linear range is typically established with a correlation coefficient (R²) > 0.99.
-
Accuracy: Recovery studies for aromatic amines using GC-MS have shown recoveries in the range of 87% to 119%.[2]
-
Precision: Reproducibility is typically demonstrated with a %RSD of less than 9%.[2]
-
LOD and LOQ: Can be determined from the calibration curve and signal-to-noise ratio.
LC-MS/MS without Derivatization
This highly sensitive and selective method allows for the direct quantification of this compound.
a) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
b) Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
c) Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50). Prepare working standards by serial dilution.
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized for quantification.
-
d) Validation Parameters:
-
Linearity: Typically achieved over a wide concentration range with R² > 0.995.[3]
-
Accuracy: Recovery is generally expected to be within 85-115%. For a similar LC-MS/MS method for pharmaceuticals, recoveries were between 95-108%.[4]
-
Precision: %RSD should be less than 15%.[5]
-
LOD and LOQ: This technique offers high sensitivity, with LOQs often in the low ng/mL range. For some pharmaceuticals in seawater, LOQs were between 1 and 50 ng/L.[4]
Mandatory Visualization
Caption: General experimental workflow for a validated analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. vliz.be [vliz.be]
- 5. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of (2-Methylpyridin-4-yl)methanamine Analogs as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of pyridine-2-methylamine derivatives, analogs of (2-methylpyridin-4-yl)methanamine, as potent inhibitors of Mycobacterium tuberculosis (Mtb). The data presented is primarily based on a study by Wang et al. (2022), which details the design, synthesis, and evaluation of these compounds against the Mtb H37Rv strain.[1] Due to the limited availability of comprehensive SAR studies on this compound analogs in the public domain, this guide utilizes the closely related and well-characterized pyridine-2-methylamine scaffold as a surrogate to illustrate the principles of SAR in this chemical space.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) of synthesized pyridine-2-methylamine analogs. These compounds were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv.
Table 1: Antitubercular Activity of Initial Pyridine-2-methylamine Derivatives [1]
| Compound ID | R¹ | R² | MIC (µg/mL) |
| 11 | 4,4-dimethylpiperidinyl | H | 64 |
| 12 | 4,4-dimethylpiperidinyl | 4-isopropylphenyl | 32 |
| 13 | 4,4-dimethylpiperidinyl | 6-phenyl | 8 |
| 14 | 4,4-dimethyl-1,4-azasilinyl | H | 4 |
| 15 | 4,4-dimethyl-1,4-azasilinyl | H | 8 |
| 16 | 4,4-dimethyl-1,4-azasilinyl | 4-isopropylphenyl | 2 |
| 17 | 4,4-dimethylpiperidinyl | 2-phenyl | 4 |
| 18 | 4,4-dimethyl-1,4-azasilinyl | H | 2 |
| 19 | 4,4-dimethylpiperidinyl | 4-isopropylphenyl | 8 |
| 20 | 4,4-dimethyl-1,4-azasilinyl | 4-isopropylphenyl | 1 |
| 21 | 4,4-dimethyl-1,4-azasilinyl | 4-isopropylphenyl | 0.5 |
| 22 | 4,4-dimethylpiperidinyl | H | 32 |
| 23 | 4,4-dimethyl-1,4-azasilinyl | H | 2 |
| 24 | 4,4-dimethylpiperidinyl | 4-isopropylphenyl | 16 |
| 25 | 4,4-dimethyl-1,4-azasilinyl | 4-isopropylphenyl | 1 |
| 26 | 4,4-dimethylpiperidinyl | 6-phenyl | >64 |
| 27 | 4,4-dimethylpiperidinyl | 6-phenyl | 8 |
| 28 | 4,4-dimethyl-1,4-azasilinyl | H | 4 |
| 29 | 4,4-dimethylpiperidinyl | 4-isopropylphenyl | 32 |
| 30 | 4,4-dimethyl-1,4-azasilinyl | 4-isopropylphenyl | 1 |
Table 2: SAR of the N-heterocycle (R¹) Moiety [1]
| Compound ID | R¹ | R² | MIC (µg/mL) |
| 21 | 4,4-dimethyl-1,4-azasilinyl | 4-isopropylphenyl | 0.5 |
| 31 | 4-methylpiperidin-1-yl | 4-isopropylphenyl | 2 |
| 32 | 4,4-difluoropiperidin-1-yl | 4-isopropylphenyl | 1 |
| 33 | 4-fluoropiperidin-1-yl | 4-isopropylphenyl | 1 |
| 34 | 4-methoxypiperidin-1-yl | 4-isopropylphenyl | 2 |
| 35 | 4-methylpiperazin-1-yl | 4-isopropylphenyl | 1 |
| 36 | 4-phenylpiperazin-1-yl | 4-isopropylphenyl | 2 |
| 37 | 8-azaspiro[4.5]decan-8-yl | 4-isopropylphenyl | 0.125 |
| 38 | morpholino | 4-isopropylphenyl | 1 |
| 39 | thiomorpholino | 4-isopropylphenyl | 4 |
Table 3: SAR of the Aryl (R²) Moiety [1]
| Compound ID | R¹ | R² | MIC (µg/mL) |
| 35 | 4-methylpiperidin-1-yl | 4-isopropylphenyl | 1 |
| 45 | 4-methylpiperidin-1-yl | quinolin-8-yl | 32 |
| 46 | 4-methylpiperidin-1-yl | furan-2-yl | 64 |
| 47 | 4-methylpiperidin-1-yl | thiophen-2-yl | 64 |
| 48 | 4-methylpiperidin-1-yl | pyridin-3-yl | 32 |
| 49 | 4-methylpiperidin-1-yl | 4-nitrophenyl | 32 |
| 50 | 4-methylpiperidin-1-yl | 4-bromophenyl | 4 |
| 51 | 4-methylpiperidin-1-yl | 4-(trifluoromethyl)phenyl | 2 |
| 52 | 4-methylpiperidin-1-yl | 4-isobutylphenyl | 1 |
| 53 | 4-methylpiperidin-1-yl | 4-(tert-butyl)phenyl | 1 |
| 54 | 4-methylpiperidin-1-yl | 4-cyclohexylphenyl | 1 |
| 55 | 4-methylpiperidin-1-yl | naphthalen-2-yl | 2 |
| 56 | 4-methylpiperidin-1-yl | biphenyl-4-yl | 2 |
| 57 | 4-methylpiperidin-1-yl | naphthalen-1-yl | 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[1][2]
This assay quantitatively determines the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv.
-
Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase (OD₆₀₀ of 0.6-0.8). The bacterial suspension is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL in fresh 7H9 broth.
-
Compound Preparation and Plating: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microplate containing 100 µL of 7H9 broth per well. The final concentration of DMSO in each well is maintained at ≤1%.
-
Inoculation and Incubation: 100 µL of the diluted mycobacterial suspension is added to each well of the microplate, resulting in a final volume of 200 µL. The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, 30 µL of Alamar Blue solution (a mixture of Alamar Blue reagent and 10% Tween 80) is added to each well. The plates are then re-incubated at 37°C for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)[3][4][5][6][7]
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and provides a measure of the compound's cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action for pyridine-2-methylamine analogs as MmpL3 inhibitors.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Comparative Crystallographic Analysis of (4-Methylpyridin-2-yl)amine Derivatives
A detailed comparison of the crystal structures of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide and 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, providing insights into their solid-state conformations and intermolecular interactions.
This guide presents a comparative analysis of the X-ray crystallographic data for two derivatives of (4-Methylpyridin-2-yl)amine, an isomer of (2-Methylpyridin-4-yl)methanamine. Due to a lack of publicly available crystallographic data for derivatives of this compound, this comparison focuses on the isomeric scaffold to provide relevant structural insights for researchers, scientists, and drug development professionals. The data is compiled from peer-reviewed scientific literature and presented in a standardized format for ease of comparison.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two analyzed derivatives. A notable difference is that Derivative 1 is a neutral molecule, while Derivative 2 is a salt, composed of a protonated 2-amino-4-methylpyridin-1-ium cation and a tartrate anion with a water molecule of hydration. This fundamental difference is reflected in their crystal packing and hydrogen bonding networks.
| Parameter | Derivative 1: 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide[1] | Derivative 2: 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate[2] |
| Chemical Formula | C₁₅H₁₅N₃OS | C₆H₉N₂⁺ · C₄H₅O₆⁻ · H₂O |
| Molecular Weight | Not Specified | 276.25 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | Pī |
| a (Å) | Not Specified | 7.176 (3) |
| b (Å) | Not Specified | 9.9359 (18) |
| c (Å) | Not Specified | 10.716 (2) |
| α (°) | 90 | 117.528 (5) |
| β (°) | Not Specified | 104.792 (7) |
| γ (°) | 90 | 91.701 (7) |
| Volume (ų) | Not Specified | 645.3 (3) |
| Z | Not Specified | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα |
| Temperature (K) | Not Specified | 293 |
Structural Insights
In the crystal structure of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide , the molecule adopts a conformation where the C=O and C=S bonds are oriented on opposite sides.[1] The dihedral angle between the benzene and pyridine rings is 26.86 (9)°.[1] The supramolecular structure is characterized by inversion dimers formed through pairs of N—H···S hydrogen bonds.[1]
For 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate , the asymmetric unit contains two cations, two tartrate monoanions, and two water molecules.[2] The crystal packing is dominated by an extensive three-dimensional network of O—H···O and N—H···O hydrogen bonds involving the cations, anions, and water molecules.[2]
Experimental Protocols
The methodologies for the single-crystal X-ray diffraction analysis of the two compounds are detailed below, based on the information provided in the respective publications.
Synthesis and Crystallization
Derivative 1: The synthesis method is described as being similar to a previously reported procedure for related benzoyl thiourea derivatives.[1]
Derivative 2: The title salt was prepared by the reaction of 2-amino-4-methylpyridine and L-(+)-tartaric acid.[2]
X-ray Data Collection and Structure Refinement
Derivative 1: 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide [1]
-
Data Collection: Bruker APEX2 CCD area-detector diffractometer.
-
Cell Refinement: SAINT (Bruker, 2005).
-
Data Reduction: SAINT (Bruker, 2005).
-
Structure Solution: SHELXTL (Sheldrick, 2008).
-
Structure Refinement: SHELXTL (Sheldrick, 2008).
Derivative 2: 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate [2]
-
Data Collection: Bruker APEXII CCD diffractometer.
-
Absorption Correction: Multi-scan (SADABS; Bruker, 2004).
-
Cell Refinement: APEX2 and SAINT (Bruker, 2004).
-
Data Reduction: SAINT and XPREP (Bruker, 2004).
-
Structure Solution: SHELXS97 (Sheldrick, 2008).
-
Structure Refinement: SHELXL97 (Sheldrick, 2008).
-
Molecular Graphics: ORTEP-3 for Windows (Farrugia, 2012).
Experimental Workflow
The following diagram illustrates a generalized workflow for X-ray crystallographic analysis, from sample preparation to structure elucidation.
Caption: Generalized workflow for X-ray crystallographic analysis.
References
A Comparative Guide to the Electronic Effects in Methylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the three structural isomers of methylpyridine (commonly known as picoline): 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. The position of the methyl group significantly influences the electronic properties of the pyridine ring, affecting basicity, polarity, and spectroscopic characteristics. Understanding these differences is crucial for applications in synthesis, catalysis, and drug design.
Comparative Analysis of Physicochemical Properties
The electronic influence of the methyl group, an electron-donating substituent, is most clearly observed in the isomers' basicity (pKa of the conjugate acid) and dipole moment. The methyl group exerts a positive inductive effect (+I) and a hyperconjugation effect, both of which increase electron density in the pyridine ring. The position of this group relative to the nitrogen atom dictates the magnitude of this influence.
-
Basicity (pKa): The basicity of the pyridine nitrogen is enhanced by the electron-donating methyl group. This effect is strongest when the group is in the 2- or 4-position, where it can more effectively increase electron density at the nitrogen atom through resonance-like hyperconjugation. The 3-position offers only a modest increase in basicity, primarily through the inductive effect. Consequently, 4-methylpyridine is the strongest base, followed closely by 2-methylpyridine, with 3-methylpyridine being the least basic of the three.
-
Dipole Moment: The dipole moment is a measure of molecular polarity. The overall dipole results from the vector sum of the individual bond dipoles. In pyridine, the primary dipole points towards the electronegative nitrogen atom. The electron-donating methyl group creates a small, opposing dipole moment. In 4-methylpyridine, these two vectors are in direct opposition, but the dominant effect of the nitrogen results in the largest net dipole moment. In 2-methylpyridine, the vectors are at an angle, leading to a smaller dipole moment compared to the other isomers.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Methylpyridine (α-picoline) | 3-Methylpyridine (β-picoline) | 4-Methylpyridine (γ-picoline) |
| pKa of Conjugate Acid | 5.96 | 5.63 | 5.98 |
| Dipole Moment (Debye) | 1.90 D | 2.41 D | 2.60 D |
Spectroscopic Data Comparison
Spectroscopic techniques reveal subtle differences in the electronic environment of each carbon and hydrogen atom within the isomers.
The chemical shifts in ¹³C NMR are sensitive to the electron density around each carbon atom. The electron-donating methyl group causes an upfield shift (lower ppm) for the carbon it is attached to and influences the other ring carbons.
Table 2: ¹³C NMR Chemical Shifts (in CDCl₃, δ ppm)
| Carbon Position | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine |
| C2 | 157.8 | 148.9 | 149.7 |
| C3 | 121.8 | 137.9 | 124.0 |
| C4 | 135.9 | 123.3 | 158.0 |
| C5 | 122.5 | 133.0 | 124.0 |
| C6 | 149.2 | 146.9 | 149.7 |
| -CH₃ | 24.5 | 18.4 | 21.2 |
Note: Assignments may vary slightly based on literature sources and experimental conditions.
In ¹H NMR, the ring protons are deshielded due to the aromatic ring current. The position of the methyl group influences the electronic environment of the adjacent protons, causing slight shifts in their resonance frequencies.
Table 3: ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
| Proton Position | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine |
| H2 | - | ~8.44 | ~8.46 |
| H3 | ~7.08 | - | ~7.10 |
| H4 | ~7.56 | ~7.46 | - |
| H5 | ~7.08 | ~7.16 | ~7.10 |
| H6 | ~8.51 | ~8.42 | ~8.46 |
| -CH₃ | ~2.50 | ~2.32 | ~2.35 |
The UV-Vis spectra of the picoline isomers are characterized by two primary electronic transitions, similar to pyridine itself. These correspond to a weak n→π* transition and a stronger π→π* transition. The methyl substituent causes minor shifts (solvatochromic and bathochromic/hypsochromic) in the absorption maxima, but the overall spectral profiles remain similar across the isomers.
Table 4: UV-Vis Absorption Maxima (λ_max)
| Transition | Approximate Wavelength Range (nm) | Molar Absorptivity (ε) |
| n→π | ~270 - 285 nm | Low |
| π→π | ~250 - 265 nm | High |
Note: Exact λ_max values are highly solvent-dependent.
Analysis of Electronic Effects and Basicity
The differences in basicity among the isomers can be explained by the interplay of inductive and hyperconjugation effects. A logical diagram illustrating this relationship is provided below.
Caption: Relationship between methyl group position, electronic effects, and basicity.
Experimental Protocols
Accurate characterization of methylpyridine isomers relies on standardized experimental procedures.
Potentiometric titration is a precise method for determining the dissociation constant of a substance.
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standard solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Accurately prepare a solution of the methylpyridine isomer (e.g., 0.01 M) in deionized, CO₂-free water. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.
-
-
Titration:
-
Place a known volume of the methylpyridine solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the conjugate acid (pKaH).
-
A general workflow for identifying and characterizing a methylpyridine isomer using spectroscopic methods is outlined below.
Caption: General experimental workflow for isomer characterization.
A Comparative Analysis of the Biological Activities of (2-Methylpyridin-4-yl)methanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (2-Methylpyridin-4-yl)methanamine and its analogs, with a focus on their interactions with key therapeutic targets: inducible nitric oxide synthase (iNOS), the metabotropic glutamate receptor 5 (mGluR5), and the histamine H3 receptor (H3R). This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug discovery efforts.
Comparative Biological Activity
The biological activity of this compound analogs can be significantly influenced by substitutions on the pyridine ring and modifications of the aminomethyl group. The following tables summarize the available quantitative data for different biological targets.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
A series of 2-amino-4-methylpyridine analogs have been evaluated for their inhibitory activity against iNOS. The half-maximal inhibitory concentration (IC50) values demonstrate a clear structure-activity relationship (SAR), with substitutions at the 6-position of the pyridine ring playing a critical role in potency.
Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogs
| Compound | 6-Substituent | iNOS IC50 (nM)[1][2] | eNOS IC50 (nM)[1] | nNOS IC50 (nM)[1] |
| 1 | -H | 193 ± 38 | 1500 ± 300 | 490 ± 80 |
| 2 | -CH(CH3)CH2F | 220 ± 25 | Not Determined | Not Determined |
| 3 | -CH=C(CH3)2 | 685 ± 127 | Not Determined | Not Determined |
| 4 | -CH=CHCH3 | 282 ± 49 | Not Determined | Not Determined |
| 5 | -CH2CH(OH)CH3 | 1776 ± 395 | Not Determined | Not Determined |
| 6 | -(CH2)2CH2F | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 7 | -(CH2)3CH2F | 170 ± 26 | Not Determined | Not Determined |
Note: Data is presented as mean ± standard deviation.
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
Histamine H3 Receptor Antagonism
Analogs of this compound have been investigated as histamine H3 receptor antagonists. The potency of these compounds is often determined using in vitro functional assays, such as the electrically stimulated guinea pig ileum preparation, and is expressed as a pA2 value. A higher pA2 value indicates a more potent antagonist. Binding affinities (Ki) are also determined through radioligand displacement assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of iNOS by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.[2]
-
Materials:
-
Recombinant human iNOS enzyme
-
L-[¹⁴C]arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)
-
Calmodulin
-
EGTA
-
HEPES buffer
-
Test compounds
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
-
-
Procedure:
-
A reaction mixture is prepared containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.
-
Test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of L-[¹⁴C]arginine.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a stop buffer containing Dowex AG 50W-X8 resin.
-
The resin binds unreacted L-[¹⁴C]arginine, while L-[¹⁴C]citrulline remains in the supernatant.
-
Following centrifugation, an aliquot of the supernatant is mixed with a scintillation cocktail.
-
The amount of L-[¹⁴C]citrulline is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
-
Metabotropic Glutamate Receptor 5 (mGluR5) Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
-
Materials:
-
Cells stably expressing human mGluR5 (e.g., CHO-K1 or HEK293 cells)
-
Culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., Glutamate or Quisqualate)
-
Test compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capabilities
-
-
Procedure:
-
Cells are seeded into microplates and incubated overnight to form a monolayer.
-
The cells are loaded with a calcium-sensitive fluorescent dye for 45-60 minutes at 37°C.
-
After washing to remove extracellular dye, the cells are incubated with varying concentrations of the test compound (antagonist) for a specified pre-incubation period.
-
The microplate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.
-
The mGluR5 agonist is added to the wells to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.
-
The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated from the concentration-response curves.
-
Histamine H3 Receptor Functional Assay (Guinea Pig Ileum)
This classic pharmacological preparation is used to determine the antagonist potency (pA2 value) of compounds at the histamine H3 receptor.
-
Materials:
-
Guinea pig ileum
-
Tyrode's solution (or other suitable physiological salt solution)
-
Organ bath with stimulating electrodes
-
Isotonic transducer and recording system
-
Histamine H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Test compounds (antagonists)
-
-
Procedure:
-
A segment of the guinea pig ileum is dissected and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
The tissue is subjected to electrical field stimulation to induce twitch contractions, which are mediated by the release of neurotransmitters.
-
A cumulative concentration-response curve for the H3 agonist is generated, which inhibits the electrically induced contractions.
-
The tissue is then washed and incubated with a known concentration of the test antagonist for a specific period.
-
A second cumulative concentration-response curve for the H3 agonist is obtained in the presence of the antagonist.
-
The antagonist will cause a parallel rightward shift of the agonist concentration-response curve.
-
The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with at least two other concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the biological activities discussed.
Caption: Simplified iNOS Signaling Pathway.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
A Comparative Guide to Molecular Docking Studies of (2-Methylpyridin-4-yl)methanamine Derivatives as Protein Kinase Inhibitors
Disclaimer: While the core scaffold for this guide is (2-Methylpyridin-4-yl)methanamine, specific, published docking studies comparing a series of its derivatives against a single protein target were not available in the public domain at the time of this writing. Therefore, this guide has been constructed as a detailed, illustrative example based on established methodologies in computational drug design. The quantitative data presented is hypothetical, designed to demonstrate the format and comparative analysis typical of such a study.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This guide focuses on derivatives of the this compound scaffold, a promising starting point for the design of novel kinase inhibitors due to its structural motifs that can engage in key interactions within an ATP-binding pocket.
This document provides a comparative analysis of hypothetically designed this compound derivatives against a well-known protein kinase target, Cyclin-Dependent Kinase 2 (CDK2). The performance of these derivatives is compared against a known CDK2 inhibitor, Roscovitine. The analysis is based on molecular docking simulations, a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the designed derivatives within the ATP-binding site of CDK2. The results are summarized below, with lower binding energy values indicating a higher predicted affinity.
Target Protein
-
Protein: Cyclin-Dependent Kinase 2 (CDK2)
-
PDB ID: 1HCK
-
Function: A key regulator of the cell cycle. Its inhibition is a therapeutic strategy for various cancers.
Data Presentation: Docking Scores and Interaction Analysis
The following table summarizes the docking performance of the hypothetical derivatives compared to the reference inhibitor, Roscovitine. Binding energy is a measure of the predicted affinity of the compound for the target protein.
| Compound ID | Derivative Structure (R-Group at amine) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| HYPO-001 | H (Parent Scaffold) | -6.8 | LEU83, GLU81 |
| HYPO-002 | Benzyl | -8.2 | LEU83, PHE80, ASP86 (H-bond) |
| HYPO-003 | 3-Chlorobenzyl | -8.9 | LEU83, PHE80, ASP86 (H-bond), LYS33 |
| HYPO-004 | 4-Methoxybenzyl | -8.5 | LEU83, PHE80, ASP86 (H-bond), GLN131 |
| Roscovitine | Reference Inhibitor | -9.5 | LEU83 (H-bond), GLU81 (H-bond), PHE80 |
Analysis: The parent scaffold (HYPO-001) shows moderate predicted affinity. The addition of a benzyl group (HYPO-002) significantly improves the binding energy, likely by establishing π-π stacking interactions with PHE80. Introducing a chlorine atom at the meta-position (HYPO-003) further enhances the predicted affinity, suggesting favorable interactions within a hydrophobic pocket near LYS33. The methoxy-substituted derivative (HYPO-004) also shows strong binding, forming a potential hydrogen bond with GLN131. While the designed derivatives show promising results, the reference inhibitor Roscovitine demonstrates the highest predicted binding affinity, underscoring its optimized interactions within the CDK2 active site.
Experimental Protocols
This section details the standardized computational methodology used for the molecular docking simulations.
Protein Preparation
-
The 3D crystal structure of human CDK2 was obtained from the Protein Data Bank (PDB ID: 1HCK).
-
The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Suite. This involved removing water molecules beyond 5 Å from the active site, adding hydrogen atoms, assigning correct bond orders, and creating disulfide bonds.
-
The structure was optimized and minimized using the OPLS3e force field, with a constraint on heavy atom movement to an RMSD of 0.30 Å.
Ligand Preparation
-
The 3D structures of the this compound derivatives and Roscovitine were built using Maestro.
-
Ligands were prepared using the LigPrep module. This process generates various possible ionization states at physiological pH (7.4 ± 0.2), tautomers, and stereoisomers for each ligand.
-
The geometries of the ligands were subsequently optimized using the OPLS3e force field.
Molecular Docking
-
Grid Generation: A receptor grid was defined around the active site of CDK2, centered on the co-crystallized ligand from the PDB structure to define the binding pocket.
-
Docking Algorithm: Molecular docking was performed using the Glide module in Standard Precision (SP) mode.
-
Pose Selection: For each ligand, the top 10 poses were saved. The pose with the best (lowest) Glide score was selected for detailed interaction analysis. The binding energy reported is the calculated Glide score.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical relationships in a structure-activity relationship (SAR) study.
Caption: A generalized workflow for a molecular docking study.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
A Comparative Guide to the Synthetic Routes of Substituted Pyridinylmethanamines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinylmethanamines are a pivotal class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of substituents on both the pyridine ring and the methanamine nitrogen allows for the fine-tuning of their pharmacological properties. Consequently, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic targets.
Key Synthetic Strategies at a Glance
The synthesis of substituted pyridinylmethanamines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The most prominent methods include:
-
Reductive Amination: A versatile and widely used method for forming the C-N bond of the methanamine.
-
Nucleophilic Substitution: A direct approach involving the displacement of a leaving group on the methylene bridge.
-
Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the synthesis of N-aryl pyridinylmethanamines.
-
Reduction of Cyanopyridines: A route to primary pyridinylmethanamines, which can be further functionalized.
-
Pictet-Spengler Reaction: A specialized method for the synthesis of complex, fused heterocyclic systems.
Comparative Analysis of Synthetic Routes
The following tables provide a summary of quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their key parameters.
Table 1: Reductive Amination
| Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridine-2-carboxaldehyde, Aniline | NaBH(OAc)₃ | DCE | RT | 12 | 95 |
| 4-Pyridinecarboxaldehyde, Benzylamine | NaBH₃CN, Acetic Acid | Methanol | RT | 24 | 85 |
| 2-Pyridinecarboxaldehyde, Morpholine | H₂, Pd/C | Ethanol | RT | 16 | 92 |
| 6-Methylpyridine-2-carboxaldehyde, Isopropylamine | Ti(OiPr)₄, NaBH₄ | THF | RT | 12 | 88 |
Table 2: Nucleophilic Substitution
| Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)pyridine, Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | 90 |
| 4-(Bromomethyl)pyridine HBr, Diethylamine | Triethylamine | DCM | RT | 4 | 85 |
| 3-(Chloromethyl)pyridine, Pyrrolidine | NaH | THF | RT | 5 | 82 |
Table 3: Buchwald-Hartwig Amination
| Starting Materials | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Bromomethyl)pyridine, Aniline | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 100 | 18 | 80 |
| 4-(Chloromethyl)pyridine, p-Toluidine | Pd(OAc)₂, XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
Table 4: Reduction of Cyanopyridines
| Starting Material | Key Reagents | Solvent | Temp. (°C) | Pressure | Yield (%) |
| 2-Cyanopyridine | H₂, Raney Nickel | Methanolic Ammonia | 25 | 50 psi | 90 |
| 4-Cyanopyridine | LiAlH₄ | THF | 0 to RT | atm | 85 |
| 3-Cyano-6-methylpyridine | NaBH₄, CoCl₂ | Methanol | RT | atm | 82 |
Table 5: Pictet-Spengler Reaction
| Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tryptamine, Pyridine-4-carboxaldehyde | TFA | DCM | RT | 24 | 75 |
| Histamine, Pyridine-2-carboxaldehyde | HCl | Ethanol | Reflux | 12 | 70 |
Experimental Protocols
Reductive Amination of Pyridine-2-carboxaldehyde with Aniline
Materials:
-
Pyridine-2-carboxaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of pyridine-2-carboxaldehyde in 1,2-dichloroethane, add aniline.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(pyridin-2-ylmethyl)aniline.
Nucleophilic Substitution of 2-(Chloromethyl)pyridine with Piperidine
Materials:
-
2-(Chloromethyl)pyridine hydrochloride (1.0 equiv)
-
Piperidine (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile
Procedure:
-
To a suspension of 2-(chloromethyl)pyridine hydrochloride and potassium carbonate in acetonitrile, add piperidine.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(piperidin-1-ylmethyl)pyridine.
Buchwald-Hartwig Amination of 2-(Bromomethyl)pyridine with Aniline
Materials:
-
2-(Bromomethyl)pyridine hydrobromide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add toluene, followed by 2-(bromomethyl)pyridine hydrobromide and aniline.
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain N-(pyridin-2-ylmethyl)aniline.
Reduction of 2-Cyanopyridine
Materials:
-
2-Cyanopyridine
-
Raney Nickel
-
Methanolic Ammonia (7 N)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 2-cyanopyridine in methanolic ammonia.
-
Add Raney Nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain pyridin-2-ylmethanamine.[1]
Pictet-Spengler Reaction of Tryptamine with Pyridine-4-carboxaldehyde
Materials:
-
Tryptamine (1.0 equiv)
-
Pyridine-4-carboxaldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tryptamine and pyridine-4-carboxaldehyde in dichloromethane.
-
Cool the solution to 0°C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the tetrahydro-β-carboline product.[2]
Synthetic Strategy Visualization
The following diagrams illustrate the logical flow and relationship between the primary synthetic routes to substituted pyridinylmethanamines.
Caption: Overview of synthetic strategies for substituted pyridinylmethanamines.
Caption: Workflow for the reductive amination route.
Conclusion
The synthesis of substituted pyridinylmethanamines can be achieved through a variety of effective methods.
-
Reductive amination stands out as a highly versatile and generally high-yielding approach, with a broad substrate scope and multiple choices of reducing agents to suit different functional groups.[3][4][5]
-
Nucleophilic substitution offers a straightforward and efficient route when the corresponding picolyl halides are readily available.
-
The Buchwald-Hartwig amination provides a powerful tool for accessing N-aryl derivatives, which are often challenging to synthesize via other methods.[6][7]
-
Reduction of cyanopyridines is an excellent method for producing the parent pyridinylmethanamine, which can serve as a versatile intermediate.[1]
-
The Pictet-Spengler reaction is a more specialized but highly effective method for the construction of complex, polycyclic structures containing the pyridinylmethanamine motif.[2][8]
The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the availability of starting materials and reagents. This guide provides the foundational information to make an informed decision for the successful synthesis of substituted pyridinylmethanamines.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (2-Methylpyridin-4-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (2-Methylpyridin-4-yl)methanamine, a substituted pyridine derivative. Adherence to these procedures is crucial to minimize risks and ensure compliance with regulatory standards.
This compound is classified as a hazardous substance, exhibiting properties of flammability, toxicity, and corrosivity.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations.[2] The following protocol outlines the necessary steps for its safe disposal.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
It is crucial to segregate this waste from other chemical waste streams to prevent hazardous reactions.[3] Specifically, it should not be mixed with strong oxidizing agents or acids.[2]
-
-
Containerization and Labeling:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container must be compatible with amines and pyridines.[3]
-
The label must clearly identify the contents as "this compound" and include prominent hazard warnings such as "Flammable," "Toxic," and "Corrosive".[1][2]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
The storage area should be cool, dry, and away from direct sunlight, heat sources, and incompatible substances.[1][3] The container must be kept tightly closed to prevent the release of fumes.[1][3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3] This can cause significant harm to aquatic life and ecosystems.[3]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][3] These entities are trained to handle and dispose of chemical waste safely and in an environmentally sound manner.[3]
-
Maintain detailed records of the waste disposal, including quantities, dates, and methods, as required by regulations.[3]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Hazard Classification Summary
The following table summarizes the hazard classification for this compound based on available safety data sheets.
Table 2: GHS Hazard Statements for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapour.[1] |
| Acute toxicity, Oral | H302: Harmful if swallowed.[1] |
| Acute toxicity, Inhalation | H332: Harmful if inhaled.[1] |
| Acute toxicity, Dermal | H311: Toxic in contact with skin.[1] |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage.[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation.[1] |
References
Essential Safety and Operational Guide for Handling (2-Methylpyridin-4-yl)methanamine
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of (2-Methylpyridin-4-yl)methanamine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Immediate Precautions
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Flammability: May be a flammable liquid and vapor.[4]
Immediate precautions include avoiding direct contact with skin, eyes, and clothing, and preventing inhalation of vapors or dust.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risks.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®).[6][7] Double-gloving is recommended. | To prevent skin contact and absorption.[6] |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards.[2][6] | To protect eyes from dust particles and splashes, preventing serious irritation.[2] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.[2] For significant exposure risks, flame-retardant and antistatic protective clothing may be necessary. | To prevent accidental skin exposure.[2] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[2][6] For situations with high dust concentrations or during spill cleanup, a respirator may be required.[2] | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational.[8]
-
Gather all necessary PPE and inspect it for good condition.
-
Have an emergency plan and ensure access to an emergency eyewash station and safety shower.[8]
-
Locate the spill kit and verify its contents.
Handling:
-
Conduct all work within a certified chemical fume hood.[8]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
Use the smallest practical quantities for the experiment.[2]
-
Keep containers tightly closed when not in use.[2]
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.[2]
Disposal Plan
Proper disposal is critical to ensure environmental and personnel safety.
Waste Collection:
-
All waste containing this compound, including residues, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[6]
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[2][6]
-
The container label should clearly indicate the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[6]
Waste Storage and Disposal:
-
Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[6]
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[2][6]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1][5] |
| Small Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[6] Collect the absorbed material into a sealed container for disposal as hazardous waste.[9] |
| Large Spill | Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[6] |
Experimental Workflow and Safety Protocol
The following diagram outlines the logical workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. carlroth.com [carlroth.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
